EW-7195
Description
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Properties
IUPAC Name |
3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N8/c1-15-4-2-7-19(28-15)23-22(17-8-9-21-26-14-27-31(21)13-17)29-20(30-23)12-25-18-6-3-5-16(10-18)11-24/h2-10,13-14,25H,12H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEADGKSQIBFYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CN5C(=NC=N5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of EW-7195
For Researchers, Scientists, and Drug Development Professionals
Abstract
EW-7195 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). By targeting the ATP-binding site of the ALK5 kinase domain, this compound effectively abrogates TGF-β-mediated signaling, a pathway critically implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The information presented herein is intended to support further research and development of this promising anti-cancer agent.
Introduction
The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer. In the early stages, it acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis. However, in advanced cancers, TGF-β signaling paradoxically promotes tumor progression, invasion, and metastasis through mechanisms such as epithelial-to-mesenchymal transition (EMT) and immunosuppression. A key mediator of this pathway is the TGF-β type I receptor kinase, ALK5. Consequently, inhibiting ALK5 has emerged as a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β. This compound has been identified as a highly potent and selective inhibitor of ALK5, demonstrating significant anti-metastatic potential in preclinical studies.
Core Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of ALK5. This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling molecules, Smad2 and Smad3.
Molecular Interaction with ALK5
This compound, with the chemical name 3-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, is a small molecule that occupies the ATP-binding pocket of the ALK5 kinase domain. This binding event prevents the transfer of a phosphate (B84403) group from ATP to the serine and threonine residues in the glycine-serine rich (GS) domain of ALK5, a critical step for its activation.
Downstream Signaling Cascade
In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to the TGF-β type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2 and Smad3 form a complex with the common-mediator Smad (co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell differentiation, migration, and invasion.
This compound disrupts this cascade at its inception by preventing ALK5 activation. This leads to a significant reduction in the levels of phosphorylated Smad2 and Smad3 (pSmad2 and pSmad3), thereby inhibiting the formation of the Smad2/3/4 complex and its subsequent nuclear translocation.[1][2] The net effect is the suppression of TGF-β-induced gene transcription.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.
Kinase Inhibition Profile
This compound exhibits high potency and selectivity for ALK5.
| Kinase Target | IC50 (nM) | Reference |
| ALK5 (TβRI) | 4.83 | [1] |
| p38α | >1500 | [4] |
Note: A comprehensive kinase selectivity profile against a broader panel of kinases is recommended for a complete understanding of off-target effects.
In Vivo Efficacy in Breast Cancer Metastasis Models
This compound has demonstrated significant efficacy in inhibiting breast cancer metastasis in preclinical models.
| Animal Model | Treatment | Outcome | Quantitative Result | Reference |
| Balb/c Xenograft (4T1 cells) | This compound (40 mg/kg, i.p., 3x/week) | Inhibition of lung metastasis | Significant reduction in the number of metastatic nodules | [1][5] |
| MMTV/c-Neu Transgenic Mice | This compound (40 mg/kg, i.p., 3x/week) | Inhibition of spontaneous lung metastasis | 60% reduction in lung metastasis based on Csn2 mRNA levels | [6] |
| MMTV/c-Neu Transgenic Mice | This compound | Increased survival | Data not fully available | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Luciferase Reporter Assays (p3TP-Lux and pCAGA12-Luc)
These assays are used to quantify the transcriptional activity of the TGF-β/Smad pathway.
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Cell Culture and Transfection: Mammary epithelial cells (e.g., NMuMG or 4T1) are cultured in appropriate media. Cells are transiently co-transfected with a firefly luciferase reporter plasmid (p3TP-Lux or pCAGA12-Luc) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
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pCAGA12-Luc: Contains 12 tandem repeats of the CAGA box, a Smad3/4 binding element.
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Treatment: After transfection, cells are treated with TGF-β1 to induce signaling, in the presence or absence of varying concentrations of this compound.
-
Luciferase Assay: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the normalized transcriptional activity.
Immunoblotting for Phosphorylated Smad2
This technique is used to directly measure the inhibition of Smad2 phosphorylation by this compound.
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Cell Culture and Treatment: Cells are serum-starved and then pre-treated with this compound for a specified time before stimulation with TGF-β1.
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Smad2 (pSmad2). A primary antibody against total Smad2 is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Confocal Microscopy for Smad2/3 Nuclear Translocation
This method visualizes the subcellular localization of Smad2/3 in response to TGF-β signaling and its inhibition by this compound.
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Cell Culture and Treatment: Cells are grown on coverslips and treated with TGF-β1 with or without pre-incubation with this compound.
-
Immunofluorescence Staining:
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
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Cells are incubated with a primary antibody against Smad2/3.
-
Following washing, cells are incubated with a fluorescently labeled secondary antibody.
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Nuclei are counterstained with DAPI.
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-
Imaging: Coverslips are mounted on slides, and images are acquired using a confocal microscope. The fluorescence intensity of Smad2/3 in the cytoplasm and nucleus is quantified to determine the extent of nuclear translocation.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
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Cell Culture: NMuMG cells are grown to a confluent monolayer in a multi-well plate.
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Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
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Treatment: The cells are washed to remove debris and then incubated with media containing TGF-β1 and different concentrations of this compound.
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Imaging and Analysis: The wound area is imaged at different time points (e.g., 0 and 24 hours). The rate of wound closure is quantified by measuring the change in the cell-free area over time.
In Vivo Breast Cancer Metastasis Models
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Cell Line: 4T1 murine breast cancer cells, which are highly tumorigenic and metastatic, are used.
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Implantation: A specific number of 4T1 cells are injected into the mammary fat pad of female Balb/c mice.
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Treatment: Once tumors are established, mice are treated with this compound or a vehicle control via intraperitoneal (i.p.) injection, typically three times a week.
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Endpoint Analysis: After a defined period, mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted to assess the extent of metastasis.
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Model: These mice carry the activated rat c-neu oncogene under the control of the mouse mammary tumor virus (MMTV) promoter, leading to the spontaneous development of mammary tumors that metastasize to the lungs.
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Treatment: Treatment with this compound or vehicle is initiated when tumors reach a certain size.
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Endpoint Analysis: Lungs are harvested at the end of the study. Metastasis can be quantified by counting visible nodules or by measuring the expression of mammary-specific genes (e.g., β-casein, Csn2) in the lung tissue via RT-PCR. Survival of the mice is also monitored.
Conclusion
This compound is a potent and selective inhibitor of ALK5 that effectively disrupts the TGF-β/Smad signaling pathway. By preventing the phosphorylation of Smad2/3 and their subsequent nuclear translocation, this compound inhibits key cellular processes that drive cancer progression, most notably epithelial-to-mesenchymal transition and metastasis. Preclinical studies in relevant in vivo models of breast cancer have demonstrated its significant anti-metastatic efficacy. These findings underscore the therapeutic potential of this compound as a targeted agent for the treatment of advanced cancers characterized by aberrant TGF-β signaling. Further investigation, including comprehensive kinase profiling and clinical trials, is warranted to fully elucidate its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
EW-7195: A Technical Guide to a Potent ALK5 Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
EW-7195 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively abrogates TGF-β-mediated signal transduction, a pathway frequently dysregulated in advanced cancers and implicated in promoting tumor growth, invasion, and metastasis. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical efficacy of this compound, supported by experimental data and detailed protocols. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound as a valuable tool for investigating TGF-β signaling in oncology and as a potential therapeutic agent.
Core Mechanism of Action
This compound exerts its biological effects through the specific inhibition of ALK5 kinase activity. In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. This phosphorylation event triggers the formation of a complex between the R-SMADs and the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT).
This compound, by competitively binding to the ATP-binding pocket of ALK5, prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.[1] This targeted inhibition leads to the suppression of TGF-β-induced cellular responses that contribute to cancer progression.
In Vitro Efficacy
Kinase Inhibitory Potency and Selectivity
This compound demonstrates high potency against ALK5 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Critically, it exhibits significant selectivity for ALK5 over other kinases, which is a crucial attribute for a therapeutic candidate, minimizing off-target effects.
| Kinase Target | IC50 (nM) | Selectivity (fold) |
| ALK5 (TβRI) | 4.83[1] | - |
| p38α | >1,449 | >300 |
Table 1: In vitro kinase inhibitory activity of this compound.
Inhibition of TGF-β/SMAD Signaling
The functional consequence of ALK5 inhibition by this compound is the effective blockade of the TGF-β/SMAD signaling pathway in various cell-based assays.
| Assay | Cell Line | Key Findings |
| Luciferase Reporter Assay | Mammary Epithelial Cells | Inhibition of TGF-β1-stimulated transcriptional activation of p3TP-Lux and pCAGA12-Luc reporters.[2] |
| Immunoblotting | Mammary Epithelial Cells | Decreased levels of phosphorylated SMAD2 upon TGF-β1 stimulation.[2] |
| Confocal Microscopy | Mammary Epithelial Cells | Inhibition of TGF-β1-induced nuclear translocation of SMAD2.[2] |
Table 2: In vitro functional assays demonstrating inhibition of TGF-β/SMAD signaling by this compound.
Anti-Metastatic Properties in Vitro
A key pathological role of TGF-β signaling in cancer is the induction of EMT, a process that endows cancer cells with migratory and invasive properties. This compound has been shown to effectively counteract these effects in vitro.
| Assay | Cell Line | Key Findings |
| Wound Healing Assay | NMuMG | Inhibition of TGF-β1-induced cell migration and wound closure.[2] |
| Morphological Assessment | NMuMG | Reversal of TGF-β1-induced mesenchymal morphology.[1] |
| EMT Marker Analysis | Breast Cancer Cells | Blocks the effect of TGF-β1 on the expression of E-cadherin, ZO-1, N-cadherin, and vimentin.[1] |
Table 3: In vitro assays demonstrating the anti-metastatic potential of this compound.
In Vivo Efficacy
The anti-metastatic activity of this compound has been validated in preclinical animal models of breast cancer, demonstrating its potential for in vivo therapeutic application.
| Animal Model | Treatment Regimen | Key Findings |
| Balb/c Xenograft Model (4T1 cells) | 40 mg/kg, i.p., 3 times/week | Inhibition of breast cancer metastasis to the lung.[1] |
| MMTV/cNeu Transgenic Mice | 40 mg/kg, i.p., 3 times/week | Inhibition of breast cancer metastasis to the lung.[1] |
Table 4: In vivo efficacy of this compound in preclinical models of breast cancer metastasis.
Signaling Pathways and Experimental Workflows
TGF-β/SMAD Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Experimental Workflow for Assessing In Vitro Efficacy
Caption: Workflow for in vitro evaluation of this compound's effect on TGF-β signaling and cell migration.
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard laboratory procedures. For precise details, it is recommended to consult the original research articles, such as Park CY, et al. Eur J Cancer. 2011;47(17):2642-53, when accessible.
Luciferase Reporter Assay for TGF-β Signaling
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Cell Seeding: Seed mammary epithelial cells (e.g., NMuMG) in a 24-well plate at a density that allows for 70-80% confluency on the day of transfection.
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Transfection: Co-transfect cells with a TGF-β responsive luciferase reporter plasmid (e.g., p3TP-Lux or pCAGA12-Luc) and a control Renilla luciferase plasmid for normalization using a suitable transfection reagent.
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Treatment: After 24 hours, replace the medium with serum-free medium and starve the cells for 12-16 hours. Subsequently, pre-treat the cells with varying concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 (typically 2-5 ng/mL) for 16-24 hours.
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Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions. Normalize the firefly luciferase activity to the Renilla luciferase activity.
Immunoblotting for Phosphorylated SMAD2
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Cell Culture and Treatment: Culture mammary epithelial cells to 80-90% confluency. Serum-starve the cells for 12-16 hours. Pre-treat with this compound for 1 hour, followed by stimulation with TGF-β1 for 30-60 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (Ser465/467) overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total SMAD2 or a housekeeping protein (e.g., GAPDH) as a loading control.
Wound Healing Assay
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Cell Seeding: Seed NMuMG cells in a 6-well plate and grow them to full confluency.
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Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
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Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing TGF-β1 and different concentrations of this compound.
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Imaging: Capture images of the wound at 0 hours and after 18-24 hours using a phase-contrast microscope.
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Analysis: Measure the width of the wound at multiple points for each condition and calculate the percentage of wound closure.
Confocal Microscopy for SMAD2 Nuclear Translocation
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Cell Culture on Coverslips: Grow mammary epithelial cells on glass coverslips in a 12-well plate.
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Treatment: Serum-starve the cells and then treat with this compound and/or TGF-β1 as described for immunoblotting.
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Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with a primary antibody against SMAD2, followed by an appropriate fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
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Imaging: Mount the coverslips on glass slides and visualize the subcellular localization of SMAD2 using a confocal microscope.
In Vivo Orthotopic Breast Cancer Model
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Cell Preparation: Harvest 4T1 breast cancer cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
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Orthotopic Injection: Anesthetize 6-8 week old female Balb/c mice. Inject 1 x 10^5 cells in 100 µL of PBS into the mammary fat pad.
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Tumor Growth and Treatment: Monitor tumor growth by caliper measurements. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle control according to the desired schedule (e.g., three times a week).
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Metastasis Assessment: At the end of the study, euthanize the mice and harvest the lungs. The number of metastatic nodules on the lung surface can be counted visually after fixation.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that potently and selectively inhibits ALK5, a key driver of the pro-tumorigenic effects of TGF-β. Its ability to block SMAD signaling, inhibit EMT, and suppress metastasis in preclinical models underscores its potential in oncology. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the broader role of TGF-β signaling in cancer.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to EW-7195 (Vactosertib) and its Role in the TGF-β Signaling Pathway
This technical guide provides a comprehensive overview of this compound (also known as Vactosertib), a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document details the mechanism of action of this compound, summarizes key preclinical and clinical data, and provides detailed protocols for essential experiments related to its study.
The TGF-β Signaling Pathway: A Dual Player in Cancer
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration[1]. Its role in cancer is complex and context-dependent, acting as a tumor suppressor in the early stages of tumorigenesis by inhibiting cell growth and inducing apoptosis[2][3][4]. However, in advanced cancers, TGF-β signaling can switch to a tumor-promoting role, fostering an environment that supports tumor progression, invasion, and metastasis[1][2]. This is often achieved through the induction of the Epithelial-to-Mesenchymal Transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness[2][5].
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[6] The activated ALK5 subsequently phosphorylates the downstream effector proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes[6].
Figure 2: Mechanism of Action of this compound.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibition of ALK5 kinase activity and downstream TGF-β signaling in various cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| ALK5 IC50 | 4.83 nM | N/A | [3][7] |
| p38α IC50 | 1.5 µM | N/A | [8] |
| Selectivity | >300-fold for ALK5 over p38α | N/A | [7][8] |
| Inhibition of TGF-β1-induced Smad2 phosphorylation | Efficiently inhibited at 0.5-1 µM | 4T1, NMuMG, MDA-MB-231 cells | [6][7] |
| Inhibition of TGF-β-induced transcriptional activation | IC50 of 13.2 nM | 4T1-3TP-Lux cells | [6] |
In Vivo Efficacy
Preclinical studies in animal models of breast cancer have shown that this compound effectively inhibits metastasis.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| 4T1 orthotopic xenograft (BALB/c mice) | 5 or 20 mg/kg, p.o., 5 times/week for 4 weeks | Decreased number of metastatic lung nodules by 53% and 68%, respectively. | [5][8] |
| MMTV/cNeu transgenic mice | 40 mg/kg, p.o., 3 times/week for 3 weeks | Inhibited metastasis to the lung from breast tumors. | [9] |
| 4T1-Luc tail vein injection (BALB/c mice) | 0.625, 1.25, 2.5, or 5 mg/kg, p.o., 5 times/week | Dose-dependent increase in survival. At 5 mg/kg, 69.2% survival at day 22 vs. 7.7% in control. | [10] |
Clinical Development
This compound, under the name Vactosertib, has advanced into clinical trials. A phase 1b study in combination with pomalidomide (B1683931) was conducted in patients with relapsed/refractory multiple myeloma. The study determined the maximum tolerated dose to be 200 mg orally twice a day and showed that the combination was well-tolerated with a manageable adverse event profile. [11]The combination induced durable responses, with a 6-month progression-free survival of 80%. [11]
Experimental Protocols
ALK5 Kinase Assay
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound against ALK5 kinase.
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Reagent Preparation :
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Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution with sterile distilled water.
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Prepare a stock solution of ATP (e.g., 10 mM) and the TGFBR1 peptide substrate.
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Dilute recombinant ALK5 enzyme in Kinase Assay Buffer to the desired working concentration.
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Prepare a serial dilution of this compound in DMSO, followed by further dilution in Kinase Assay Buffer.
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-
Reaction Setup :
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Add diluted this compound or vehicle (for controls) to the wells of an assay plate.
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Add a master mix containing 1x Kinase Assay Buffer, ATP, and the peptide substrate to all wells.
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Initiate the reaction by adding the diluted ALK5 enzyme to the appropriate wells.
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-
Incubation :
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
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-
Detection :
-
Terminate the kinase reaction and quantify the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence using a plate reader.
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-
Data Analysis :
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
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Western Blotting for Phospho-SMAD2 and EMT Markers
This protocol describes the detection of protein expression changes in response to TGF-β and this compound treatment.
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Cell Culture and Treatment :
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Seed cells (e.g., NMuMG, 4T1) in culture plates and allow them to adhere.
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Starve cells in serum-free or low-serum media before treatment.
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Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
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Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for the desired duration (e.g., 30 minutes for p-SMAD2, 48 hours for EMT markers).
-
-
Protein Extraction :
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay.
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-
SDS-PAGE and Transfer :
-
Denature protein samples in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-SMAD2, total SMAD2, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
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In Vivo Breast Cancer Metastasis Model
This protocol details the establishment of an orthotopic xenograft model to evaluate the anti-metastatic efficacy of this compound.
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Cell Preparation :
-
Culture 4T1 murine breast cancer cells under standard conditions.
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Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 2 x 10^5 cells/mL.
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-
Animal Model :
-
Use female BALB/c mice (6-8 weeks old).
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-
Tumor Cell Implantation :
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Anesthetize the mice.
-
Inject 50 µL of the 4T1 cell suspension (1 x 10^4 cells) into the fourth mammary fat pad of each mouse.
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-
Treatment :
-
Once tumors are palpable (e.g., day 4 post-implantation), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 or 20 mg/kg) or vehicle control orally, five times per week.
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-
Monitoring and Endpoint :
-
Monitor tumor growth by caliper measurements.
-
At the end of the study (e.g., day 28), euthanize the mice and harvest the lungs.
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Count the number of metastatic nodules on the lung surface.
-
Optionally, fix the lungs for histological analysis.
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dot
References
- 1. researchgate.net [researchgate.net]
- 2. Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monitoring Breast Tumor Lung Metastasis by U-SPECT-II/CT with an Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Breast cancer pulmonary metastasis is increased in mice undertaking spontaneous physical training in the running wheel; a call for revising beneficial effects of exercise on cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Specific Nucleoporin Requirement for Smad Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Selective ALK5 Inhibitor EW-7195: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
EW-7195 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of pathologies, most notably in promoting tumor progression and metastasis at advanced stages of cancer.[1] this compound has emerged as a valuable research tool and a potential therapeutic agent for its ability to specifically target ALK5 and modulate the downstream effects of TGF-β signaling. This document provides a comprehensive technical guide to the molecular target, mechanism of action, and experimental characterization of this compound.
Molecular Target and Selectivity
The primary molecular target of this compound is the serine/threonine kinase domain of ALK5.[2][3] By inhibiting ALK5, this compound effectively blocks the initiation of the canonical TGF-β signaling cascade.
Quantitative Kinase Inhibition Data
This compound demonstrates high potency for ALK5 and significant selectivity over other kinases, including the structurally related p38α mitogen-activated protein kinase.[3]
| Kinase Target | IC50 (nM) | Selectivity vs. p38α |
| ALK5 (TGF-βRI) | 4.83[2][3] | >300-fold[3] |
| p38α | >1,449 | 1 |
Mechanism of Action: The TGF-β/Smad Signaling Pathway
TGF-β signaling is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5).[2] Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[2] This phosphorylation event triggers the formation of a complex between the R-Smads and the common mediator Smad (co-Smad), Smad4. The resulting Smad complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cellular processes such as the Epithelial-to-Mesenchymal Transition (EMT).[1][2]
This compound, by inhibiting the kinase activity of ALK5, prevents the phosphorylation of Smad2 and Smad3.[2] This blockade inhibits the formation and nuclear translocation of the Smad complex, thereby suppressing TGF-β-mediated gene expression and the subsequent cellular responses, including EMT and cell migration.[2]
References
EW-7195: A Technical Overview of a Pioneering ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EW-7195 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Its development marked a significant step in the exploration of ALK5 inhibition as a therapeutic strategy, primarily in the context of oncology. By targeting the ATP-binding site of ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway. This inhibition plays a crucial role in preventing the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer progression and metastasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its biological activity.
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] In the context of cancer, TGF-β can act as a tumor suppressor in the early stages but paradoxically promotes tumor progression and metastasis in advanced disease.[1] A key mechanism through which TGF-β exerts its pro-tumorigenic effects is the induction of the Epithelial-to-Mesenchymal Transition (EMT).[2] During EMT, epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to therapy.[2]
The TGF-β type I receptor, ALK5, is the primary transducer of TGF-β signaling. Upon ligand binding, the TGF-β type II receptor (TβRII) recruits and phosphorylates ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[2] These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.[3] Given its central role in this pathway, ALK5 has emerged as a promising therapeutic target for the development of anti-cancer agents.
This compound, with the chemical name 3-((4-([2][4][5]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, was developed as a potent and selective inhibitor of ALK5.[6] Its discovery provided a valuable tool for dissecting the role of ALK5 in cancer biology and offered a promising lead compound for further drug development.
Discovery and Chemical Synthesis
The development of this compound was part of a broader effort to identify small molecule inhibitors of ALK5. While the specific synthetic route for this compound is not extensively detailed in publicly available literature, the synthesis of its close and more potent analog, EW-7197 (Vactosertib), provides significant insight into the probable synthetic strategy. The core structure of these compounds consists of a substituted imidazole (B134444) scaffold.
A plausible synthetic approach, based on the synthesis of related compounds, would likely involve the construction of the central imidazole ring followed by the introduction of the triazolopyridine and methylpyridine moieties, and finally the addition of the methylaminobenzonitrile side chain. The synthesis of the key intermediate, a substituted imidazole, could be achieved through a multi-step reaction sequence starting from commercially available precursors. The subsequent coupling reactions to attach the aromatic side groups would likely utilize palladium-catalyzed cross-coupling reactions.
The development of EW-7197 from the this compound scaffold aimed to improve upon the parent compound's potency and pharmacokinetic properties, particularly its oral bioavailability.[7] This highlights a common drug discovery strategy of iterative medicinal chemistry optimization.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK5 kinase.[8] By binding to the ATP-binding pocket of the ALK5 catalytic domain, it prevents the phosphorylation of Smad2 and Smad3, the immediate downstream substrates of ALK5.[2][9] This blockade of Smad phosphorylation is the initial and critical step in the inhibition of the entire canonical TGF-β signaling cascade.
The inhibition of Smad phosphorylation prevents the formation of the Smad2/3-Smad4 complex and its subsequent translocation to the nucleus.[2] As a result, the transcription of TGF-β target genes, many of which are involved in the EMT process, is suppressed.[9] This ultimately leads to the inhibition of the phenotypic changes associated with EMT, such as the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., N-cadherin and Vimentin).[2][10]
Caption: Workflow for Western Blotting analysis of EMT markers.
Luciferase Reporter Assay for TGF-β Signaling
Objective: To quantify the inhibitory effect of this compound on TGF-β-induced transcriptional activity.
Materials:
-
Cell line (e.g., HEK293T, HaCaT)
-
TGF-β responsive luciferase reporter plasmid (e.g., p3TP-Lux, pCAGA12-Luc)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Recombinant human TGF-β1
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the TGF-β responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
dot
Caption: Workflow for Luciferase Reporter Assay.
Confocal Microscopy for EMT Marker Localization
Objective: To visualize the effect of this compound on the subcellular localization of EMT markers.
Materials:
-
Cells grown on coverslips
-
Recombinant human TGF-β1
-
This compound
-
Paraformaldehyde (for fixation)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-E-cadherin)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Grow cells on coverslips and treat with this compound and TGF-β1 as described for Western blotting.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with primary antibodies for 1 hour at room temperature.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a confocal microscope.
Development and Future Perspectives
The discovery and characterization of this compound provided strong preclinical evidence for the therapeutic potential of ALK5 inhibition in cancer. Its ability to effectively block TGF-β-induced EMT and reduce metastasis in animal models validated ALK5 as a druggable target.
However, the development of this compound appears to have been superseded by its analog, EW-7197 (Vactosertib). [7]EW-7197 was designed to have improved potency and oral bioavailability, addressing potential limitations of this compound. [7]Vactosertib has since progressed into clinical trials for various cancers, often in combination with other therapies like checkpoint inhibitors.
While this compound itself may not have advanced to clinical use, its role in the early-stage research and development of ALK5 inhibitors is undeniable. It served as a critical pharmacological tool and a foundational chemical scaffold that paved the way for the development of next-generation inhibitors with enhanced clinical potential. The story of this compound and its evolution into EW-7197 is a classic example of the iterative nature of drug discovery and development.
Conclusion
This compound is a pioneering ALK5 inhibitor that has significantly contributed to our understanding of the role of TGF-β signaling in cancer. Its potent and selective inhibition of ALK5 and its downstream effects on EMT have been well-characterized through a variety of in vitro and in vivo studies. Although likely surpassed by its successor, EW-7197, the technical data and experimental methodologies associated with this compound remain a valuable resource for researchers in the fields of cancer biology and drug discovery. The continued exploration of ALK5 inhibition, a path forged by compounds like this compound, holds promise for the development of novel anti-cancer therapies.
References
- 1. Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an ALK5 inhibitor, EW-7197 as cancer immunotherapeutic/antifibrotic agent > Newsletter | 그누보드5 [researchpower2.ewha.ac.kr]
- 4. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide to the Selectivity of EW-7195 for ALK5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of EW-7195, a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). A comprehensive understanding of its selectivity is crucial for its application in preclinical and clinical research, particularly in the fields of oncology and fibrosis where the TGF-β pathway is a key therapeutic target.
Quantitative Analysis of Kinase Selectivity
This compound demonstrates high potency for ALK5 with significant selectivity against other kinases, including the structurally related p38α mitogen-activated protein kinase. The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: IC50 Values and Selectivity of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. ALK5) | Reference |
| ALK5 (TβRI) | 4.83 | 1 | [1][2] |
| p38α | >1449 | >300 | [2] |
Note: The IC50 value for p38α is calculated based on the reported >300-fold selectivity relative to the ALK5 IC50 of 4.83 nM.
This high degree of selectivity is critical for minimizing off-target effects and enhancing the therapeutic window of the compound.
TGF-β/ALK5 Signaling and Mechanism of Inhibition
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).[3] This event recruits and phosphorylates the type I receptor, ALK5, activating its serine/threonine kinase domain.[3] The activated ALK5 then phosphorylates the key downstream effector proteins, Smad2 and Smad3.[3] These phosphorylated Smads form a complex with Smad4, which subsequently translocates into the nucleus to regulate the transcription of target genes. This pathway is pivotal in cellular processes such as epithelial-to-mesenchymal transition (EMT), a process that this compound has been shown to inhibit.[1][2][4]
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK5. This action prevents the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade.[1]
Experimental Protocols
The selectivity and mechanism of action of this compound are validated through a series of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (Representative TR-FRET Protocol)
This assay quantitatively measures the direct inhibition of ALK5 kinase activity by this compound to determine its IC50 value.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against ALK5.
-
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase reduces the FRET signal.
-
Materials:
-
Recombinant human ALK5 kinase.
-
Biotinylated peptide substrate.
-
Europium-labeled anti-phosphoserine/threonine antibody (Donor).
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor).
-
ATP (Adenosine triphosphate).
-
This compound (serial dilutions).
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA).
-
384-well assay plates.
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.
-
Reaction Setup: Add diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the ALK5 enzyme and biotinylated substrate solution to each well and briefly incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding a detection solution containing EDTA, the Europium-labeled antibody, and SA-APC. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring emission at both acceptor and donor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor/donor signals. Plot the normalized signal against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phospho-Smad2
This assay confirms that this compound can inhibit ALK5 activity within a cellular context by measuring the phosphorylation of its direct substrate, Smad2.
-
Objective: To determine the effect of this compound on TGF-β1-induced Smad2 phosphorylation in cells.
-
Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated Smad2 (p-Smad2) relative to total Smad2 in cell lysates.
-
Materials:
-
Mammary epithelial cells (e.g., NMuMG) or other responsive cell lines.
-
Cell culture medium and fetal bovine serum (FBS).
-
Recombinant human TGF-β1.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-Smad2 (Ser465/467), anti-total Smad2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
-
-
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (or DMSO vehicle) for 1-2 hours.
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-Smad2 signal to total Smad2 and the loading control (β-actin).
-
Additional Confirmatory Assays
-
Luciferase Reporter Assay: Utilizes cells transfected with a Smad-responsive luciferase reporter construct (e.g., pCAGA₁₂-Luc). Inhibition of TGF-β-induced luciferase activity by this compound confirms downstream pathway blockade.[4]
-
Confocal Microscopy: Used for immunofluorescence staining to visualize the cellular localization of Smad2/3. In the presence of this compound, TGF-β-induced nuclear translocation of the Smad complex is inhibited.[4]
Experimental and Logical Workflow
The characterization of a selective kinase inhibitor like this compound follows a logical progression from direct biochemical assessment to complex cellular and in vivo validation.
References
EW-7195 (Vactosertib): A Technical Overview of Preclinical and Clinical Efficacy
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
EW-7195, also known as Vactosertib (B612291) (TEW-7197), is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4][5] In the context of cancer, TGF-β can act as a tumor suppressor in the early stages but often switches to a tumor promoter in advanced stages, facilitating epithelial-to-mesenchymal transition (EMT), invasion, metastasis, and immunosuppression.[4][5] By targeting ALK5, this compound aims to counteract these pro-tumorigenic effects. This technical guide provides a comprehensive overview of the preclinical and clinical efficacy of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Preclinical Efficacy
In Vitro Activity
This compound demonstrates potent and selective inhibition of ALK5 kinase activity. This inhibition directly impacts the canonical TGF-β signaling pathway.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines | Reference |
| ALK5 IC50 | 4.83 nM | N/A (Biochemical Assay) | [2][3] |
| ALK4 IC50 | 13 nM | N/A (Biochemical Assay) | [6] |
| ALK5 IC50 | 11 nM | N/A (Biochemical Assay) | [6] |
| p38α Selectivity | >300-fold vs ALK5 | N/A | [3] |
IC50: Half-maximal inhibitory concentration
The primary mechanism of action of this compound is the inhibition of TGF-β-induced phosphorylation of Smad2 and Smad3, key downstream effectors of ALK5.[2] This blockade prevents the nuclear translocation of the Smad2/3-Smad4 complex, thereby inhibiting the transcription of TGF-β target genes.[2]
This compound has been shown to effectively inhibit TGF-β-induced epithelial-to-mesenchymal transition (EMT), a crucial process for cancer cell invasion and metastasis.[2][3] This is evidenced by the modulation of key EMT markers.
Table 2: Effect of this compound on EMT Markers
| Marker | Effect of this compound | Cellular Context | Reference |
| E-cadherin | Blocks TGF-β1-induced downregulation | Breast cancer cells | [2] |
| N-cadherin | Blocks TGF-β1-induced upregulation | Breast cancer cells | [2] |
| Vimentin | Blocks TGF-β1-induced upregulation | Breast cancer cells | [2] |
| ZO-1 | Blocks TGF-β1-induced downregulation | Breast cancer cells | [2] |
Furthermore, this compound has demonstrated the ability to inhibit the motility and invasiveness of breast cancer cells in vitro.[2][3]
In Vivo Efficacy
Preclinical studies using animal models have demonstrated the anti-metastatic potential of this compound.
Table 3: In Vivo Anti-Metastatic Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Efficacy Endpoint | Outcome | Reference |
| 4T1 orthotopic xenograft (Balb/c mice) | Breast Cancer | 40 mg/kg, i.p., 3 times/week | Lung Metastasis | Significant inhibition | [3] |
| MMTV/cNeu transgenic mice | Breast Cancer | 40 mg/kg, i.p., 3 times/week | Lung Metastasis | Significant inhibition | [3] |
i.p.: Intraperitoneal
These in vivo studies corroborate the in vitro findings, highlighting the potential of this compound to suppress tumor metastasis.
Clinical Efficacy
This compound, under the name Vactosertib, has progressed into clinical trials for various solid and hematologic malignancies.
Table 4: Overview of Key Clinical Trials for Vactosertib (this compound)
| Phase | ClinicalTrial.gov ID | Indication | Intervention | Status | Reference |
| Phase I | NCT02160106 | Advanced Solid Tumors | Vactosertib | Completed | [7] |
| Phase Ib/II | N/A | Desmoid Tumors | Vactosertib + Imatinib (B729) | Completed | [8] |
| Phase II | NCT05588648 | Osteosarcoma | Vactosertib | Active | [9] |
| Phase I | NCT03143985 | Relapsed Multiple Myeloma | Vactosertib + Pomalidomide | Recruiting | [10] |
In a Phase Ib/II study for patients with progressive, locally advanced desmoid tumors, the combination of Vactosertib and imatinib was well-tolerated and showed promising clinical activity, with a confirmed partial response in 25.9% of patients.[8] A Phase I dose-escalation study in patients with advanced solid tumors established the safety, tolerability, and pharmacokinetics of Vactosertib.[7] Ongoing Phase II trials are further evaluating its efficacy in specific cancer types like osteosarcoma.[9][11]
Experimental Protocols
Western Blot for EMT Markers
This protocol outlines the procedure for assessing the effect of this compound on the expression of EMT markers.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF10A, 4T1) and allow them to adhere. Treat cells with TGF-β1 to induce EMT in the presence or absence of varying concentrations of this compound for 48-72 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically analyze the bands and normalize the expression of target proteins to the loading control.
Wound Healing (Scratch) Assay
This protocol details the method for evaluating the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration. Calculate the percentage of wound closure relative to the initial scratch area.
Signaling Pathways and Visualizations
The primary mechanism of this compound involves the inhibition of the TGF-β/Smad signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. MedPacto begins phase 2 trial of vactosertib in osteosarcoma patients in Korea, US < Bio < Article - KBR [koreabiomed.com]
Methodological & Application
Application Notes and Protocols for EW-7195 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays for characterizing EW-7195, a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5). The protocols detailed below are designed to enable researchers to effectively evaluate the biochemical and cellular activity of this compound and similar compounds targeting the TGF-β signaling pathway.
Introduction
This compound is a small molecule inhibitor that specifically targets the Activin-like kinase 5 (ALK5), also known as TGF-β receptor 1 (TGFβR1).[1][2] The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages.[3][4] By inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby preventing their nuclear translocation and subsequent regulation of target gene expression.[1][5][6] This inhibition ultimately leads to the suppression of epithelial-to-mesenchymal transition (EMT), cell migration, and invasion, making ALK5 an attractive target for anti-cancer therapies.[1][7]
Mechanism of Action
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1][8] The activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates into the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell cycle control, apoptosis, and EMT.[8] this compound competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3 and thereby inhibiting the entire downstream signaling cascade.[9]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a related compound, EW-7197, from in vitro studies.
| Parameter | Value | Assay Type | Notes |
| This compound IC50 | 4.83 nM | ALK5 Kinase Assay | Demonstrates potent inhibition of the primary target enzyme.[1][2] |
| This compound Selectivity | >300-fold vs. p38α | Kinase Panel Screening | Highlights the high selectivity for ALK5 over other related kinases.[2] |
| EW-7197 IC50 | 13.2 nM | 3TP-Lux Reporter Assay (4T1 cells) | A related, potent ALK5 inhibitor showing strong cellular activity.[9] |
| EW-7197 IC50 | 12.9 nM | ALK5 Kinase Assay | Biochemical potency of a closely related analog.[9] |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the TGF-β signaling pathway.
Experimental Protocols
ALK5 Kinase Assay (Biochemical)
This assay quantitatively measures the ability of this compound to inhibit the kinase activity of ALK5 in a cell-free system. A common method is a luminescence-based assay that measures ATP consumption.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. m.youtube.com [m.youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for EW-7195 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EW-7195 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, ALK5 (Activin receptor-like kinase 5), with an IC50 of 4.83 nM.[1][2] In the context of breast cancer, particularly in metastatic disease, the TGF-β signaling pathway plays a pivotal role in promoting epithelial-to-mesenchymal transition (EMT), cell migration, invasion, and ultimately, metastasis.[1][2] this compound effectively blocks TGF-β1-induced Smad signaling, thereby inhibiting these key processes.[1][2] These application notes provide detailed protocols for utilizing this compound in breast cancer cell line research, focusing on the highly metastatic triple-negative breast cancer (TNBC) cell lines MDA-MB-231 (human) and 4T1 (murine).
Mechanism of Action
TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4, and translocate to the nucleus. In the nucleus, this complex acts as a transcription factor, regulating the expression of genes involved in EMT, cell motility, and invasion. This compound, by selectively inhibiting the kinase activity of ALK5, prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.[1][2]
Data Presentation
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (ALK5) | 4.83 nM | N/A (Enzymatic Assay) | [1][2] |
| Effective Concentration (in vitro) | 0.5 - 1 µM | Mammary Epithelial Cells | [1] |
| In Vivo Dosage (4T1 Xenograft) | 40 mg/kg | 4T1 | [1] |
Experimental Protocols
Cell Line Selection and Culture
-
Recommended Cell Lines:
-
MDA-MB-231: A human triple-negative breast cancer cell line known for its high metastatic potential.
-
4T1: A murine triple-negative breast cancer cell line that is highly tumorigenic and invasive, and can spontaneously metastasize from the primary tumor in the mammary fat pad to distant sites, including the lungs.
-
-
Culture Conditions:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture 4T1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
-
Western Blotting for TGF-β Signaling Pathway Analysis
This protocol is designed to assess the effect of this compound on the phosphorylation of Smad2, a key downstream effector of ALK5.
-
Materials:
-
MDA-MB-231 or 4T1 cells
-
This compound (dissolved in DMSO)
-
Recombinant Human TGF-β1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-Smad2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or DMSO (vehicle control) for 1.5 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
-
Materials:
-
MDA-MB-231 or 4T1 cells
-
This compound
-
24-well plates
-
p200 pipette tip
-
-
Protocol:
-
Seed cells in 24-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound or DMSO.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive capacity of breast cancer cells.
-
Materials:
-
MDA-MB-231 or 4T1 cells
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free media and media with 10% FBS
-
-
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Serum-starve the cells for 24 hours.
-
Resuspend the cells in serum-free media containing different concentrations of this compound or DMSO.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add media containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
-
In Vivo Breast Cancer Metastasis Xenograft Model
This protocol describes an orthotopic xenograft model to assess the in vivo efficacy of this compound in inhibiting breast cancer metastasis.
-
Animal Model:
-
Female Balb/c mice (6-8 weeks old)
-
-
Cell Line:
-
4T1 murine breast cancer cells
-
-
Protocol:
-
Inject 1 x 10^5 4T1 cells suspended in PBS into the mammary fat pad of each mouse.
-
Monitor tumor growth regularly.
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg) or vehicle control intraperitoneally three times a week.[1]
-
After a set period (e.g., 2.5-3 weeks), sacrifice the mice and harvest the lungs.
-
Fix the lungs in Bouin's solution to visualize metastatic nodules.
-
Count the number of metastatic nodules on the lung surface.
-
Conclusion
This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in breast cancer progression and for evaluating a potential therapeutic strategy to combat metastasis. The protocols outlined in these application notes provide a framework for in vitro and in vivo studies using relevant breast cancer cell lines. Researchers should optimize the specific conditions, such as drug concentrations and incubation times, for their particular experimental setup.
References
Application Notes and Protocols for EW-7195 (Vactosertib) Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EW-7195, also known as Vactosertib (B612291), is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, dysregulation of this pathway can paradoxically promote tumor progression, invasion, and metastasis. This compound exerts its anti-tumor activity by inhibiting TGF-β-induced Smad signaling, which in turn suppresses the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1] These application notes provide a comprehensive overview of the administration of this compound in preclinical xenograft models, complete with detailed experimental protocols and quantitative data from representative studies.
Mechanism of Action and Signaling Pathway
This compound targets the kinase activity of ALK5, a pivotal component of the TGF-β signaling cascade. The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the downstream effector proteins, Smad2 and Smad3. This phosphorylation event triggers the formation of a complex between phospho-Smad2/3 and Smad4, which subsequently translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and EMT. By inhibiting ALK5, this compound effectively blocks the phosphorylation of Smad2 and Smad3, thereby abrogating the downstream signaling cascade that contributes to tumor progression and metastasis.[1]
Quantitative Data from Xenograft Studies
The efficacy of this compound has been evaluated in various preclinical xenograft models. The following tables summarize the quantitative data from representative studies, showcasing the inhibitory effects of this compound on tumor growth and metastasis.
Table 1: In Vivo Efficacy of Vactosertib in an Osteosarcoma Xenograft Model
| Cell Line | Animal Model | Treatment Regimen | Outcome Measure | Vehicle Control | Vactosertib Treated | % Inhibition |
| K7M2 (murine osteosarcoma) | BALB/c mice | 50 mg/kg, p.o., 5 days/week | Mean Tumor Volume (mm³) | 3,669 | 1,962 | 46.5% |
Data from a study on Vactosertib in an immunocompetent osteosarcoma model. Tumor volumes were measured at the end of the study.
Table 2: Effect of this compound on Lung Metastasis in Breast Cancer Models
| Xenograft Model | Animal Model | Treatment Regimen | Outcome Measure | Result |
| 4T1 Orthotopic | BALB/c mice | 40 mg/kg, i.p., 3 times/week | Lung Metastasis | Inhibition of metastasis to the lung from breast tumors.[1] |
| MMTV/cNeu Transgenic | MMTV/cNeu mice | 40 mg/kg, i.p., 3 times/week | Lung Metastasis | Inhibition of metastasis to the lung from breast tumors.[1] |
While specific quantitative data on the number of metastatic nodules were not consistently reported, studies qualitatively confirm the significant inhibition of lung metastasis in both models.
Experimental Protocols
Xenograft Tumor Model Protocols
The following protocols outline the establishment and treatment of common xenograft models used to evaluate this compound.
1. 4T1 Orthotopic Breast Cancer Model
-
Cell Line: 4T1 murine breast cancer cells.
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Cell Preparation:
-
Culture 4T1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 2 x 10^5 cells/mL.
-
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Inject 50 µL of the cell suspension (1 x 10^4 cells) into the fourth mammary fat pad.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound at a dose of 40 mg/kg via intraperitoneal (i.p.) injection three times a week.
-
Administer the vehicle control (e.g., DMSO/saline solution) to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (width² x length)/2.
-
At the end of the study, euthanize the mice and excise the primary tumors and lungs.
-
Quantify lung metastases by counting the number of visible nodules after staining with India ink.
-
2. SAOS2 Osteosarcoma Xenograft Model
-
Cell Line: SAOS2 human osteosarcoma cells.
-
Animal Model: Immunocompromised mice (e.g., NSG or nude mice).
-
Cell Preparation:
-
Culture SAOS2 cells in McCoy's 5A medium with 15% FBS.
-
Prepare a cell suspension in a 1:1 mixture of media and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
-
Tumor Inoculation:
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank of the mice.
-
-
Treatment Protocol:
-
When tumors reach a specified volume, begin treatment.
-
Administer Vactosertib (this compound) at 50 mg/kg orally (p.o.) five days a week.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth as described for the 4T1 model.
-
In Vitro Assay Protocols
1. Western Blot for Phospho-Smad2 (p-Smad2)
This protocol is used to assess the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation.
-
Cell Seeding and Treatment:
-
Seed target cells (e.g., 4T1, SAOS2) in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-Smad2 and total Smad2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Wound Healing (Scratch) Assay
This assay measures the effect of this compound on cell migration.
-
Cell Seeding:
-
Seed cells (e.g., NMuMG) in a 6-well plate and grow to a confluent monolayer.
-
-
Wound Creation:
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh medium containing different concentrations of this compound or vehicle.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
-
Analysis:
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
3. Luciferase Reporter Assay
This assay quantifies the effect of this compound on TGF-β-induced transcriptional activity.
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) with a TGF-β responsive luciferase reporter plasmid (e.g., pCAGA12-Luc) and a control Renilla luciferase plasmid.
-
-
Treatment:
-
After 24 hours, treat the cells with this compound for 1 hour, followed by stimulation with TGF-β1 for 18-24 hours.
-
-
Luciferase Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.
-
Conclusion
This compound (Vactosertib) is a promising therapeutic agent that effectively targets the TGF-β signaling pathway, leading to the inhibition of tumor growth and metastasis in preclinical models. The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting in vivo and in vitro studies to further investigate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel cancer therapies.
References
Application Notes and Protocols: Detection of pSmad2 Inhibition by EW-7195 via Western Blot
For researchers, scientists, and drug development professionals investigating the TGF-β signaling pathway, this document provides a detailed protocol for assessing the inhibitory effects of EW-7195 on Smad2 phosphorylation using Western blotting.
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis.[1] A key event in the canonical TGF-β pathway is the activation of the type I receptor, activin receptor-like kinase 5 (ALK5).[1] Upon ligand binding, ALK5 phosphorylates the downstream signaling molecules Smad2 and Smad3.[2] The phosphorylated forms of these proteins (pSmad2 and pSmad3) then translocate to the nucleus to regulate gene expression.[3]
This compound is a potent and selective inhibitor of ALK5, the TGF-β type I receptor (TβRI), with an IC50 of 4.83 nM.[4][5] It effectively blocks TGF-β1-induced phosphorylation of Smad2, thereby inhibiting the downstream signaling cascade.[4][6] This makes this compound a valuable tool for studying the role of ALK5 in various biological processes and a potential therapeutic agent for diseases driven by excessive TGF-β signaling.[4] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as pSmad2, providing a direct measure of ALK5 kinase activity and the efficacy of inhibitors like this compound.[1]
Signaling Pathway and Inhibition
The TGF-β ligand binds to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[7][8] Activated ALK5 subsequently phosphorylates Smad2 and Smad3. These phosphorylated R-SMADs then form a complex with Smad4, which translocates to the nucleus to regulate target gene expression.[2][3] this compound exerts its inhibitory effect by targeting the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2.[4][6]
Experimental Protocol: Western Blot for pSmad2
This protocol details the steps for detecting changes in Smad2 phosphorylation in response to this compound treatment.
Materials
-
Cell line responsive to TGF-β (e.g., HaCaT, A549, NMuMG)[1][6]
-
Cell culture medium and supplements
-
This compound
-
TGF-β1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer)[9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-Smad2 (Ser465/467)
-
Primary antibody: anti-total Smad2 or loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Method
-
Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 80-90% confluency.[1]
-
Serum-starve the cells for 4-24 hours to reduce basal signaling.[1][11]
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO) for 1-2 hours.[1][5]
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.[1][11] Include a non-stimulated control group.
-
-
Cell Lysis
-
Wash cells twice with ice-cold PBS.[12]
-
Lyse the cells on ice using lysis buffer supplemented with fresh protease and phosphatase inhibitors.[9][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Agitate the lysate for 30 minutes at 4°C.[9]
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[1][12]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[12]
-
-
SDS-PAGE and Protein Transfer
-
Immunodetection
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for phospho-Smad2 (e.g., anti-pSmad2 Ser465/467) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[1]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again as in step 5.3.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total Smad2 or a housekeeping protein like GAPDH or β-actin.
-
Data Analysis and Presentation
Quantify the band intensities using densitometry software (e.g., ImageJ). The pSmad2 signal should be normalized to the total Smad2 or a housekeeping protein signal.[1] The quantitative data can be summarized in a table for a clear comparison of the effects of different concentrations of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on ALK5 kinase activity and TGF-β1-induced Smad2 phosphorylation.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (ALK5 Kinase Activity) | 4.83 nM | In vitro kinase assay | [4][5] |
| Effective Concentration | 0.5 - 1.0 µM | NMuMG cells (mammary epithelial) | [5][6] |
| Effect | Efficiently inhibits TGF-β1-induced Smad2 phosphorylation | NMuMG cells | [5][6] |
| Selectivity | >300-fold selectivity for ALK5 over p38α | In vitro kinase assay | [5] |
Note: The optimal concentrations of this compound and TGF-β1, as well as incubation times, may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific system.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
Application Notes and Protocols for EW-7195 in Lung Metastasis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing EW-7195, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), for in vivo studies of lung metastasis.
Introduction
Transforming growth factor-beta (TGF-β) signaling plays a dual role in cancer. While it can act as a tumor suppressor in the early stages, in advanced cancers, it often promotes tumor progression, invasion, and metastasis.[1][2][3] The TGF-β pathway is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1] this compound is a small molecule inhibitor that specifically targets ALK5, the serine/threonine kinase receptor for TGF-β, thereby blocking the downstream signaling cascade.[3][4][5] By inhibiting ALK5, this compound has been shown to suppress TGF-β-induced EMT and effectively reduce breast cancer metastasis to the lungs in preclinical models.[4][6][7]
Mechanism of Action
This compound is an ATP-competitive inhibitor of ALK5 kinase.[8] The binding of TGF-β to its type II receptor (TβRII) recruits and phosphorylates ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[3] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in EMT and metastasis.[3][9] this compound blocks the kinase activity of ALK5, preventing the phosphorylation of SMAD2 and SMAD3, and thereby inhibiting the entire downstream signaling pathway.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a closely related compound, EW-7197, from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of ALK5 Inhibitors
| Compound | Target | IC50 | Cell Line | Assay | Reference |
| This compound | ALK5 (TGFβR1) | 4.83 nM | - | Kinase Assay | [4][5][7] |
| EW-7197 | ALK5 (TGFβR1) | 13.2 nM | 4T1-3TP-Lux | Reporter Gene Assay | [8] |
| IN-1130 | ALK5 (TGFβR1) | 45.8 nM | 4T1-3TP-Lux | Reporter Gene Assay | [8] |
| SB-505124 | ALK5 (TGFβR1) | >50 nM | 4T1-3TP-Lux | Reporter Gene Assay | [8] |
| LY-2157299 | ALK5 (TGFβR1) | >100 nM | 4T1-3TP-Lux | Reporter Gene Assay | [8] |
Table 2: In Vivo Efficacy of this compound and EW-7197 on Lung Metastasis
| Compound | Animal Model | Dosage | Administration Route | Treatment Schedule | Effect on Lung Metastasis | Reference |
| This compound | 4T1 orthotopic xenograft (BALB/c mice) | 40 mg/kg | Intraperitoneal (i.p.) | Three times a week for 3 weeks | Inhibition of lung metastasis | [5] |
| This compound | MMTV/cNeu transgenic mice | 40 mg/kg | Intraperitoneal (i.p.) | Three times a week for 2.5 weeks | Inhibition of lung metastasis | [5] |
| EW-7197 | MMTV/c-Neu transgenic mice | 40 mg/kg | Intraperitoneal (i.p.) | Three times a week for 10 weeks | 60% reduction in lung metastasis (based on Csn2 mRNA levels) | [8] |
| EW-7197 | 4T1-Luc tail vein injection (BALB/c mice) | 0.625, 1.25, 2.5, or 5 mg/kg | - | Five times a week | Dose-dependent inhibition of lung metastasis and increased survival | [8] |
Signaling Pathway Diagram
References
- 1. Targeting the TGF-β pathway in patients with non-small cell lung cancer - Joerger - AME Clinical Trials Review [actr.amegroups.org]
- 2. TGF-β Signaling and the Role of Inhibitory Smads in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TGF-ß Signaling Pathway in Lung Adenocarcinoma Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration Assays Using EW-7195
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EW-7195, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), in cell migration assays. The protocols detailed below are intended for researchers in cancer biology, cell biology, and drug development who are investigating cell motility and the therapeutic potential of inhibiting the TGF-β signaling pathway.
Introduction
Cell migration is a fundamental process implicated in various physiological and pathological conditions, including embryonic development, wound healing, and cancer metastasis. The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cell migration, often promoting an epithelial-to-mesenchymal transition (EMT) that enhances cellular motility and invasion. This compound is a small molecule inhibitor of ALK5, the primary TGF-β type I receptor, with an IC50 of 4.83 nM.[1][2] By blocking the phosphorylation of Smad2, a key downstream effector of ALK5, this compound effectively abrogates TGF-β-mediated signaling, leading to the inhibition of EMT and cell migration.[1][2] These characteristics make this compound a valuable tool for studying the role of TGF-β in cell migration and a potential therapeutic agent for combating cancer metastasis.
Mechanism of Action of this compound
This compound specifically targets the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of receptor-regulated Smads (R-Smads), namely Smad2 and Smad3. This inhibition prevents the formation of the Smad2/3-Smad4 complex and its subsequent translocation to the nucleus, thereby blocking the transcription of TGF-β target genes involved in EMT and cell migration.
Figure 1: this compound inhibits the TGF-β/ALK5 signaling pathway.
Data Presentation: Efficacy of this compound in Cell Migration Assays
The following tables summarize the quantitative data from studies investigating the inhibitory effects of this compound on cell migration.
Table 1: Inhibition of Wound Healing by this compound
| Cell Line | Treatment | Concentration of this compound | Incubation Time (hours) | Observed Effect | Reference |
| NMuMG (mouse mammary epithelial) | TGF-β1 (2 ng/mL) | 1 µM | 24 | Significant inhibition of TGF-β1-induced wound closure.[1] | [1] |
| MDA-MB-231 (human breast cancer) | TGF-β1 (5 ng/mL) | 0.1, 0.5, 1 µM | 53 | Dose-dependent inhibition of TGF-β1-induced cell migration. | [3] |
| 4T1 (mouse mammary carcinoma) | TGF-β1 | 0.1, 0.5, 1 µM | 24 | Stronger inhibition of cell migration compared to other ALK5 inhibitors.[3] | [3] |
Table 2: Inhibition of Transwell Migration and Invasion by this compound
| Cell Line | Assay Type | Treatment | Concentration of this compound | Incubation Time (hours) | Observed Effect | Reference |
| 4T1 | Transwell Migration | TGF-β1 | Not specified | Not specified | Inhibition of motility and invasiveness.[2] | [2] |
| 4T1 | Matrigel Invasion | TGF-β1 | 1 µM | Not specified | Strong attenuation of TGF-β1-induced cell invasion. | [3] |
| MDA-MB-231 | Transwell Migration | Not specified | Not specified | Not specified | Inhibition of motility and invasiveness.[2] | [2] |
Table 3: Effect of this compound on EMT Marker Expression
| Cell Line | Treatment | Concentration of this compound | Incubation Time | Change in E-cadherin | Change in Vimentin | Reference |
| NMuMG | TGF-β1 (2 ng/mL) | Not specified | 48 hours | Increased expression (reversal of TGF-β1 effect). | Decreased expression (reversal of TGF-β1 effect). | [1] |
| 4T1 | In vivo (orthotopic graft) | 40 mg/kg | Not specified | Increased expression. | Decreased expression. | [3] |
| MDA-MB-231 | TGF-β1 (2.5 ng/mL) | Not specified | 5 days | TGF-β1 induces EMT, characterized by decreased E-cadherin and increased vimentin. This compound is expected to reverse these changes. | [4] |
Experimental Protocols
The following are detailed protocols for performing wound healing and transwell migration assays to evaluate the efficacy of this compound.
Protocol 1: Wound Healing (Scratch) Assay
This assay is suitable for assessing collective cell migration in a two-dimensional context.
Figure 2: Workflow for the wound healing assay.
Materials:
-
Cells of interest (e.g., NMuMG, MDA-MB-231, 4T1)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (in DMSO)
-
Recombinant human or mouse TGF-β1
-
Phosphate-buffered saline (PBS)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound-making tool
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum (0.5-1% FBS) medium and incubate for 6-24 hours. This step helps to minimize cell proliferation and synchronize the cells.
-
Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Ensure the scratch is of a consistent width for all wells.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound and/or TGF-β1 to the respective wells. Include appropriate controls:
-
Vehicle control (DMSO)
-
TGF-β1 alone
-
This compound alone
-
This compound + TGF-β1
-
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the T=0 time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same scratch locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to T=0 using image analysis software (e.g., ImageJ).
Protocol 2: Transwell Migration Assay (Boyden Chamber)
This assay assesses the chemotactic migration of individual cells through a porous membrane.
References
Application of EW-7195 in Renal Fibrosis Research: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing EW-7195, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), in the study of renal fibrosis. TGF-β signaling is a central pathway in the pathogenesis of renal fibrosis, making its inhibition a key therapeutic strategy.
Mechanism of Action
This compound and its closely related analog, EW-7197, function as ATP-competitive inhibitors of ALK5.[1] By binding to the kinase domain of ALK5, these small molecules prevent the phosphorylation and subsequent activation of downstream mediators, Smad2 and Smad3.[2][3] This blockade of the canonical TGF-β/Smad signaling pathway effectively mitigates the pro-fibrotic effects of TGF-β, including the transdifferentiation of renal tubular epithelial cells into myofibroblasts, and the excessive deposition of extracellular matrix (ECM) components such as collagen and fibronectin.[1][4]
Key Applications in Renal Fibrosis Research
-
In vitro studies: Elucidating the cellular and molecular mechanisms of renal fibrosis using various kidney cell lines.
-
In vivo studies: Evaluating the therapeutic efficacy of inhibiting TGF-β signaling in animal models of chronic kidney disease (CKD) and renal fibrosis.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the effects of this compound and EW-7197 on markers of renal fibrosis.
In Vivo Studies
| Model | Compound | Dosage | Key Fibrotic Markers | Results | Reference |
| Unilateral Ureteral Obstruction (UUO) Mouse Model | EW-7197 | 1.25, 2.5, or 5 mg/kg, qd | α-SMA, Collagen, Fibronectin | Dose-dependent reduction in the expression of α-SMA, collagen, and fibronectin in the obstructed kidney. | [1][5] |
| Cisplatin-Induced Renal Fibrosis Mouse Model | EW-7197 | Not Specified | TGF-β, Smad2/3, Collagen | Reduced expression of TGF-β and Smad2/3, and decreased collagen deposition as assessed by Masson's trichrome staining. | [6][7] |
| Diabetic Nephropathy (db/db) Mouse Model | EW-7197 | 5 or 20 mg/kg/day for 10 weeks | Collagen IV, Fibronectin | Dose-dependently reduced renal collagen IV and fibronectin levels. | [8] |
In Vitro Studies
| Cell Line | Inducer | Compound | Concentration | Key Fibrotic Markers | Results | Reference |
| Kidney Fibroblasts, Human Proximal Tubular Cells, Human Umbilical Vein Endothelial Cells (3D co-culture) | TGF-β1 | EW-7197 | Not Specified | α-SMA, Keratin 8 (KRT-8) | Significantly lower α-SMA expression and reversal of TGF-β-induced decrease in KRT-8. | [6][9] |
| Podocytes | High Glucose (30 mM) | EW-7197 | 500 nM | Not Specified | Attenuation of diabetic nephropathy markers. | [8] |
| Mesangial Cells | TGF-β (2 ng/mL) | EW-7197 | 500 nM | Not Specified | Attenuation of diabetic nephropathy markers. | [8] |
Experimental Protocols
In Vivo: Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used and robust method for inducing renal interstitial fibrosis.[10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
4-0 silk suture
-
This compound/7197 or vehicle control
-
Gavage needles
Procedure:
-
Anesthesia: Anesthetize the mice using a standard, approved protocol.
-
Surgical Preparation: Shave and disinfect the left flank area.
-
Incision: Make a small flank incision to expose the left kidney and ureter.
-
Ureteral Ligation: Carefully isolate the left ureter and ligate it at two points using 4-0 silk suture. For sham-operated controls, the ureter is mobilized but not ligated.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Treatment: Administer this compound/7197 or vehicle control daily by oral gavage, starting one day post-surgery.
-
Tissue Harvest: At the desired endpoint (e.g., 7 or 14 days post-UUO), euthanize the mice and harvest the kidneys for analysis.
Analysis:
-
Histology: Fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, and section. Perform Masson's trichrome and Sirius red staining to assess collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for fibrotic markers such as α-SMA, fibronectin, and collagen I.
-
Western Blotting: Prepare protein lysates from kidney tissue to quantify the expression of key signaling proteins (e.g., p-Smad2/3, Smad2/3, α-SMA, fibronectin).
-
Quantitative PCR (qPCR): Isolate RNA from kidney tissue to measure the mRNA expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Fn1, Tgfb1).
In Vitro: TGF-β1-Induced Fibrosis in Renal Cells
This protocol describes the induction of a fibrotic phenotype in cultured renal cells and treatment with this compound.
Materials:
-
Renal cell line (e.g., human proximal tubular epithelial cells - HK-2, or normal rat kidney interstitial fibroblasts - NRK-49F)
-
Appropriate cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound
-
Reagents for Western blotting, qPCR, or immunofluorescence
Procedure:
-
Cell Culture: Culture the chosen renal cell line to approximately 70-80% confluency in standard growth medium.
-
Serum Starvation: To synchronize the cells and reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) medium.
-
Pre-treatment: Add this compound at the desired concentrations to the culture medium and incubate for 1-2 hours.
-
Induction: Add TGF-β1 (typically 2-10 ng/mL) to the medium and incubate for the desired time (e.g., 24-48 hours). Include appropriate controls (vehicle control, TGF-β1 alone, this compound alone).
-
Cell Lysis/Fixation:
-
For Western blotting and qPCR, lyse the cells to extract protein and RNA, respectively.
-
For immunofluorescence, fix the cells with 4% paraformaldehyde.
-
Analysis:
-
Western Blotting: Analyze protein lysates for the expression of p-Smad2/3, Smad2/3, α-SMA, fibronectin, and collagen I.
-
qPCR: Analyze RNA for the expression of COL1A1, ACTA2, FN1, and TGFB1 mRNA.
-
Immunofluorescence: Stain fixed cells for α-SMA and fibronectin to visualize changes in the cytoskeleton and ECM deposition.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.
References
- 1. EW-7197 inhibits hepatic, renal, and pulmonary fibrosis by blocking TGF-β/Smad and ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming growth factor‐β signalling in renal fibrosis: from Smads to non‐coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kidney Research and Clinical Practice [krcp-ksn.org]
- 10. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EW-7195 Treatment for 4T1 Orthotopic-Grafted Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of EW-7195, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), in a 4T1 orthotopic breast cancer mouse model. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the anti-metastatic potential of this compound.
Introduction
Transforming growth factor-β (TGF-β) signaling plays a dual role in cancer. While it can act as a tumor suppressor in the early stages, in advanced cancers, it often promotes tumor progression, invasion, and metastasis.[1][2] The 4T1 murine breast cancer model is a highly aggressive and metastatic model that closely mimics human triple-negative breast cancer, making it a valuable tool for preclinical studies.[3][4] this compound is a small molecule inhibitor of ALK5, a key kinase in the TGF-β signaling pathway.[5][6] By inhibiting ALK5, this compound blocks the phosphorylation of Smad2 and the subsequent nuclear translocation of the Smad2/3 complex, thereby inhibiting TGF-β-mediated epithelial-to-mesenchymal transition (EMT), cell motility, and invasion.[5][7][6] In vivo studies have demonstrated that this compound effectively suppresses lung metastasis in 4T1 orthotopic-grafted mice.[5][7][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (ALK5 Inhibition) | 4.83 nM | N/A | [5][7][8] |
| Smad2 Phosphorylation Inhibition | 0.5-1 µM (effective concentration) | 4T1 | [8] |
Table 2: In Vivo Efficacy of this compound in 4T1 Orthotopic Model
| Animal Model | Dosage and Administration | Key Findings | Reference |
| BALB/c mice | 40 mg/kg; i.p.; three times a week for 2.5-3 weeks | Inhibited lung metastasis | [8] |
| BALB/c mice | 5, 10, 20, or 40 mg/kg; three times a week for 28 days | Dose-dependent inhibition of lung metastasis | [9] |
| BALB/c mice | 2.5 and 5 mg/kg | Prolonged survival by 36% | [9] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the canonical TGF-β signaling pathway.
References
- 1. TGF-β Signaling in Breast Cancer Cell Invasion and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
EW-7195 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of EW-7195.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is soluble in DMSO at concentrations up to 50 mg/mL (123.02 mM).[1] For optimal dissolution, sonication is recommended.[1] It is crucial to use newly opened, non-hygroscopic DMSO, as absorbed water can negatively impact the solubility of the product.[1]
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound. [1][3]
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: Is this compound soluble in aqueous solutions like PBS or cell culture media?
A3: Direct information regarding the solubility of this compound in aqueous solutions such as PBS or ethanol (B145695) is limited in publicly available resources. As a hydrophobic compound, this compound is expected to have low solubility in water-based solutions. When preparing working solutions in cell culture media, it is common to observe precipitation if the final concentration of the compound exceeds its solubility limit in the aqueous environment. The final DMSO concentration in the cell culture medium should be kept low (ideally ≤ 0.5%) to avoid cytotoxicity, but this low concentration may not be sufficient to keep a high concentration of a hydrophobic compound in solution.
Q4: How can I prevent this compound from precipitating in my cell culture experiment?
A4: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Here are some steps to mitigate this:
-
Optimize Dilution: Instead of adding the concentrated DMSO stock solution directly to the full volume of media, try pre-diluting the stock in a smaller volume of complete medium (containing serum) first. The proteins in the serum can sometimes help to stabilize the compound and improve its apparent solubility.
-
Step-wise Dilution: Prepare serial dilutions of your DMSO stock solution in pre-warmed (37°C) cell culture medium. Add the DMSO stock to the medium dropwise while gently vortexing to ensure rapid dispersion and avoid localized high concentrations that can lead to immediate precipitation.
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with compounds. While serum proteins can aid solubility, high concentrations of other components might contribute to precipitation. If your cell line can tolerate it, you might experiment with slightly different serum concentrations.
-
Final DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is kept at a non-toxic level (typically below 0.5%).
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), with an IC₅₀ of 4.83 nM.[1][4][5] By inhibiting ALK5, this compound blocks the phosphorylation of Smad2, a key step in the TGF-β signaling pathway.[4][5] This inhibition of Smad signaling can prevent epithelial-to-mesenchymal transition (EMT), a process involved in cancer metastasis.[3][4][5]
Troubleshooting Guides
Issue 1: Precipitate observed after adding this compound stock solution to cell culture medium.
-
Visual Confirmation: First, confirm that the observed particles are indeed a precipitate and not a result of microbial contamination by observing the medium under a microscope.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Issue 2: Inconsistent results in in-vivo studies.
-
Formulation Check: For intraperitoneal injections, while a specific formulation for this compound is not detailed in available literature, a common approach for hydrophobic compounds is to use a vehicle that can maintain solubility. A general-purpose vehicle might consist of a mixture of solvents like DMSO, PEG300, Tween-80, and saline. It is critical to establish a consistent and stable formulation for your experiments.
-
Experimental Protocol for In-Vivo Formulation (General Guidance):
Caption: General workflow for preparing an in-vivo formulation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 406.44 g/mol )
-
Anhydrous, non-hygroscopic DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.06 mg of this compound.
-
Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
(Optional but recommended) Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Signaling Pathway
This compound targets the ALK5 receptor, which is a key component of the TGF-β signaling pathway. The simplified pathway is illustrated below:
Caption: Simplified TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. This compound | ALK5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing EW-7195 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of EW-7195 in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent TGF-β receptor I (ALK5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively targets the activin receptor-like kinase 5 (ALK5), which is also known as the transforming growth factor-beta type I receptor (TGF-βRI).[1][2][3] Its primary mechanism of action is the inhibition of the TGF-β signaling pathway. By binding to the ATP-binding site of the ALK5 kinase domain, this compound blocks the phosphorylation of downstream signaling molecules, Smad2 and Smad3.[2][3] This prevents their translocation into the nucleus and subsequent regulation of target gene expression, effectively halting TGF-β-induced cellular responses such as epithelial-to-mesenchymal transition (EMT).[2][3][4]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on its potent enzymatic inhibition of ALK5 (IC50 = 4.83 nM), a good starting point for cell-based assays is in the low nanomolar to low micromolar range.[1][2][3] For inhibiting TGF-β1-induced Smad2 phosphorylation, concentrations between 0.5 µM and 1 µM have been shown to be effective.[4] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For example, a 10 mM stock solution can be prepared. It is crucial to ensure the DMSO is of high purity and anhydrous to maintain the stability of the compound. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a selective inhibitor of ALK5, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations. A related compound, EW-7197 (Vactosertib), has been shown to inhibit other members of the TGF-β receptor family, such as ALK2 and ALK4, at nanomolar concentrations. While specific kinase selectivity panel data for this compound is not widely available in the public domain, it is prudent to consider the possibility of off-target effects, especially when using concentrations significantly higher than the reported IC50 for ALK5. If you observe unexpected phenotypes, it is advisable to validate your findings using another TGF-β inhibitor with a different chemical structure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of TGF-β signaling (e.g., no change in p-Smad2 levels) | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Degradation of this compound: Improper storage or handling of the compound. 3. Cell line insensitivity: The cell line may have mutations in the TGF-β signaling pathway downstream of ALK5. 4. Inactive TGF-β ligand: The TGF-β used to stimulate the pathway may not be active. | 1. Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration. 2. Ensure this compound stock solutions are stored correctly at -20°C or -80°C, protected from light, and that working solutions are freshly prepared. 3. Verify the integrity of the TGF-β signaling pathway in your cell line. 4. Test the activity of your TGF-β ligand in a known responsive cell line. |
| Observed cell toxicity or death | 1. High this compound concentration: The concentration used may be cytotoxic to the cells. 2. Solvent toxicity: The final DMSO concentration in the culture medium may be too high. 3. Off-target effects: At high concentrations, this compound may be inhibiting other kinases essential for cell survival. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cell line. Use a concentration that effectively inhibits the target without significant cytotoxicity. 2. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤ 0.1%). Include a vehicle-only control. 3. Lower the concentration of this compound to a more selective range. Consider using a different ALK5 inhibitor to confirm the on-target effect. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration. 2. Inconsistent this compound preparation: Variations in the preparation of working solutions. 3. Instability in culture medium: The compound may not be stable over long incubation periods. | 1. Standardize your cell culture protocols, including seeding density and passage number. Serum levels can affect TGF-β signaling, so consider serum-starvation prior to treatment. 2. Always prepare fresh working solutions from a validated stock solution. 3. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. The stability of this compound in specific media like DMEM or RPMI over extended periods should be empirically determined if necessary. |
| Unexpected morphological changes | 1. On-target effects: Inhibition of TGF-β signaling can reverse EMT, leading to changes from a mesenchymal to an epithelial morphology. 2. Cytotoxicity: At high concentrations, observed morphological changes may be indicative of cellular stress or apoptosis. | 1. Correlate morphological changes with markers of EMT (e.g., E-cadherin, N-cadherin, Vimentin) to confirm an on-target effect. 2. Assess cell viability and markers of apoptosis (e.g., cleaved caspase-3) to distinguish between a specific biological response and cytotoxicity. |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target | IC50 | Assay Type |
| ALK5 (TGF-βRI) | 4.83 nM | Enzymatic Assay |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A typical concentration range to test would be from 0.01 nM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Include wells with medium only as a blank control. It is recommended to perform each treatment in triplicate.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Smad2 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation.
Materials:
-
This compound
-
Recombinant human TGF-β1
-
6-well cell culture plates
-
Serum-free cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-Smad2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an untreated control (no this compound, no TGF-β1).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary antibodies followed by the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-Smad2 signal to the total Smad2 signal.
Visualizations
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Off-target effects of EW-7195 in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving EW-7195. The focus is on understanding both the on-target and potential off-target effects of this compound to ensure accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the use of this compound.
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inhibitor of the transforming growth factor-beta type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] Its mechanism of action involves blocking the kinase activity of ALK5, which prevents the phosphorylation of the downstream signaling molecules Smad2 and Smad3.[2][3][4] This inhibition of the TGF-β/Smad signaling pathway effectively blocks processes such as epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[3][4][5]
Q2: How can I confirm the on-target activity of this compound in my cellular experiments?
To confirm that this compound is effectively inhibiting the ALK5 pathway in your experiments, you can perform a Western blot to assess the phosphorylation status of Smad2 and Smad3. Upon successful inhibition by this compound, you should observe a significant decrease in the levels of phosphorylated Smad2 and Smad3 in cells stimulated with TGF-β1.[3][4] A detailed protocol for this experiment is provided below.
Q3: I am observing an unexpected phenotype in my experiment after this compound treatment. Could this be an off-target effect?
While this compound is reported to be a highly selective ALK5 inhibitor, the possibility of off-target effects should always be considered, as is the case with any small molecule inhibitor.[6] An unexpected phenotype could be due to the inhibition of other kinases. If you suspect an off-target effect, a systematic troubleshooting approach is recommended. A workflow to help you investigate this is provided in the diagrams section below.
Q4: What is the known selectivity profile of this compound?
This compound has a high degree of selectivity for ALK5. Specifically, it has been shown to be over 300-fold more selective for ALK5 than for p38α.[1][2] However, comprehensive public data on the screening of this compound against a broad panel of kinases is limited. It is important to note that inhibitors of ALK5 can sometimes show activity against closely related kinases such as ALK2, ALK4, and ALK7.[6] For instance, a related compound, EW-7197 (vactosertib), has been shown to inhibit ALK2 and ALK4 at nanomolar concentrations.[6][7]
Q5: How can I experimentally assess the potential for off-target effects of this compound?
If you suspect off-target effects are influencing your results, consider the following experimental controls:
-
Use a structurally unrelated ALK5 inhibitor: Comparing the phenotype induced by this compound to that of another potent and selective ALK5 inhibitor with a different chemical scaffold can help distinguish between on-target and potential off-target effects.
-
Rescue experiment: If a specific off-target kinase is suspected, using a selective activator of that pathway or overexpressing a downstream component may rescue the unexpected phenotype.
-
Kinase profiling: To definitively identify off-target interactions, you can subject this compound to a commercial kinase profiling service. These services test the compound against a large panel of kinases to determine its selectivity profile.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's inhibitory activity.
| Target | IC50 | Selectivity | Reference |
| ALK5 (TGFβR1) | 4.83 nM | >300-fold vs. p38α | [1][2] |
| p38α | >1.45 µM | N/A | [1][2] |
Key Experimental Protocols
1. Western Blotting for Inhibition of Smad2/3 Phosphorylation
This protocol is designed to verify the on-target activity of this compound by measuring the inhibition of TGF-β1-induced Smad2/3 phosphorylation.
Materials:
-
Cell line of interest (e.g., mammary epithelial cells)
-
Cell culture medium and supplements
-
TGF-β1 (recombinant)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2, anti-phospho-Smad3, anti-total-Smad2/3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated Smad levels to total Smad and a loading control.
2. Luciferase Reporter Assay for TGF-β Pathway Activity
This assay measures the transcriptional activity of the TGF-β/Smad pathway.[4][7]
Materials:
-
Cell line of interest
-
TGF-β-responsive luciferase reporter plasmid (e.g., pCAGA12-Luc or p3TP-Lux)
-
Transfection reagent
-
TGF-β1 (recombinant)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Co-transfect cells with the TGF-β-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Allow cells to recover for 24 hours.
-
Pre-treat the transfected cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with TGF-β1 for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
This compound On-Target Signaling Pathway
Caption: On-target signaling pathway of this compound.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting EW-7195 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EW-7195 in in vivo experiments.
Frequently Asked Questions (FAQs)
1. Compound Formulation and Administration
-
Q: How should I prepare this compound for in vivo administration?
A: this compound is typically administered via intraperitoneal (i.p.) injection. A common vehicle for formulation is a solution of 2% Dimethyl Sulfoxide (DMSO) in sterile Phosphate-Buffered Saline (PBS) or a 0.5% Carboxymethyl Cellulose (CMC) solution.[1] To prepare the dosing solution, first dissolve the calculated amount of this compound powder in DMSO, and then bring it to the final volume with sterile PBS or CMC solution.[1] It is crucial to vortex the suspension vigorously to ensure homogeneity.[1]
-
Q: What is a typical dosage and administration schedule for this compound in mouse models?
A: A commonly used dosage for this compound in mouse models of breast cancer metastasis is 40 mg/kg, administered via intraperitoneal (i.p.) injection three times a week.[2]
-
Q: My this compound solution appears to have precipitated. What should I do?
A: If you observe precipitation, it may be due to the solubility limits of this compound in the chosen vehicle. Ensure you are using a freshly opened or properly stored container of hygroscopic DMSO, as its water content can significantly impact solubility.[2] If precipitation persists, consider gently warming the solution or preparing a fresh batch, ensuring vigorous vortexing.
2. Efficacy and Inconsistent Results
-
Q: I am not observing the expected tumor growth inhibition or reduction in metastasis with this compound. What could be the reason?
A: Inconsistent or lack of efficacy with TGF-β inhibitors like this compound in vivo can stem from several factors. The dual role of TGF-β in cancer, acting as a tumor suppressor in early stages and a promoter in later stages, can lead to varied responses depending on the tumor model and disease progression.[3][4] Additionally, the tumor microenvironment can regulate TGF-β signaling, potentially impacting the inhibitor's effectiveness.[3] It is also important to verify the bioactivity of your this compound batch.
-
Q: How can I confirm that this compound is active in my in vivo model?
A: To confirm target engagement and the biological activity of this compound, you can measure the levels of phosphorylated SMAD2 (pSMAD2) in tumor tissue samples via immunohistochemistry or Western blotting.[5] A reduction in pSMAD2 levels in the this compound-treated group compared to the vehicle control would indicate successful inhibition of the TGF-β/ALK5 signaling pathway.
3. Toxicity and Animal Welfare
-
Q: What are the potential signs of toxicity I should monitor for in mice treated with this compound?
A: While specific toxicity studies for this compound are not extensively detailed in the provided search results, it is crucial to monitor animals for general signs of distress. These include weight loss, changes in behavior (e.g., lethargy, hunched posture), ruffled fur, and any signs of irritation at the injection site. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[6]
-
Q: Are there any known off-target effects of this compound?
A: this compound is described as a selective ALK5 inhibitor.[2] However, like many kinase inhibitors, the potential for off-target effects exists. It is important to be aware that inhibition of the TGF-β pathway can have broader physiological consequences, as TGF-β is involved in various cellular processes, including immune regulation and tissue homeostasis.[7]
Data Summary Tables
Table 1: this compound In Vitro and In Vivo Parameters
| Parameter | Value/Description | Reference |
| Target | Activin-like kinase 5 (ALK5 / TGFβR1) | [2] |
| IC50 | 4.83 nM | [8] |
| Mechanism of Action | Inhibits TGF-β-induced Smad signaling | [8][9] |
| In Vivo Model | Balb/c xenograft and MMTV/cNeu transgenic mice | [8][10] |
| Administration Route | Intraperitoneal (i.p.) | [2] |
| Dosage | 40 mg/kg | [2] |
| Dosing Schedule | Three times a week | [2] |
| Vehicle | 2% DMSO in sterile PBS or 0.5% CMC | [1] |
Table 2: this compound Storage Conditions
| Condition | Duration | Reference |
| Powder | -20°C for 3 years, 4°C for 2 years | [2] |
| In Solvent | -80°C for 6 months, -20°C for 1 month | [2] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Dosing Solution
-
Calculate the required amount of this compound: Based on the mean body weight of the mice in the treatment group and the desired dosage (e.g., 40 mg/kg), calculate the total mass of this compound needed.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, dissolve the weighed this compound powder in a small volume of high-quality, anhydrous DMSO. For example, to prepare a 2% DMSO solution, this would be 2% of your final injection volume.
-
Add Vehicle: Add the appropriate volume of sterile PBS or 0.5% CMC solution to the dissolved this compound to reach the final desired concentration and volume.
-
Homogenize: Vortex the solution vigorously for 5-10 minutes to ensure a homogenous suspension.[1]
-
Administer: Administer the freshly prepared solution to the mice via intraperitoneal injection.
Protocol 2: Assessment of Target Engagement (pSMAD2 Levels)
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors.
-
Tissue Processing: Process the tumor tissue for either immunohistochemistry (IHC) or Western blotting.
-
For IHC: Fix the tissue in formalin and embed in paraffin (B1166041). Section the paraffin blocks and perform IHC staining using an antibody specific for pSMAD2.
-
For Western Blotting: Snap-freeze the tumor tissue in liquid nitrogen. Lyse the tissue to extract proteins.
-
-
Analysis:
-
IHC: Quantify the pSMAD2 staining intensity in the tumor sections.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against pSMAD2 and a loading control (e.g., total SMAD2 or a housekeeping protein).
-
-
Compare Results: Compare the levels of pSMAD2 in the this compound-treated group to the vehicle-treated control group. A significant decrease in pSMAD2 indicates successful target inhibition.
Mandatory Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: General workflow for an in vivo study with this compound.
Caption: Troubleshooting logic for inconsistent in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mysteries of TGF-β Paradox in Benign and Malignant Cells [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
How to prevent EW-7195 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of EW-7195 in a laboratory setting. This guide includes frequently asked questions (FAQs) and troubleshooting advice to prevent the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: To prepare a stock solution of this compound, it is recommended to dissolve the compound in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] For example, to create a 10 mM stock solution, first calculate the required mass of the inhibitor. Then, add the calculated volume of DMSO and facilitate dissolution by vortexing for 1-2 minutes.[1] If necessary, gentle warming to 37°C or sonication for 5-10 minutes can be used to ensure the compound is fully dissolved.[1] Visually inspect the solution to confirm it is clear and free of particulate matter before storage.[1]
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2: Proper storage is essential for maintaining the integrity of this compound. The solid powder form should be stored at -20°C for up to three years or at 4°C for up to two years. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[2] For long-term storage, amber glass vials or polypropylene (B1209903) tubes are recommended to protect the compound from light and potential contaminants.[3]
Q3: My this compound solution shows precipitation after being stored in the freezer. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[3] It is advised to thaw the solution slowly at room temperature and vortex gently to ensure it has completely redissolved before use.[3] If precipitation persists, it may indicate that the stock solution concentration is too high for cryogenic storage. In this case, it is best to prepare a fresh stock solution at a slightly lower concentration.[3]
Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of your this compound stock solution.[2] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can dilute the stock solution and potentially lead to precipitation or degradation.[4] To mitigate this, it is highly recommended to aliquot the stock solution into single-use vials after preparation.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), with an IC50 of 4.83 nM.[2][5] By inhibiting ALK5, this compound blocks the phosphorylation of Smad2 and Smad3, which are key downstream mediators in the TGF-β signaling pathway.[2][5][6] This inhibition prevents the nuclear translocation of Smad complexes and subsequent regulation of target gene expression involved in processes like cell growth, differentiation, and apoptosis.[7][8]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected experimental results. | Degradation of this compound in the working solution. | Perform a stability test of this compound in your experimental buffer or media. An HPLC-based method can be used to quantify the amount of intact this compound over time at your experimental temperature (e.g., 37°C). A significant decrease in the peak area of this compound over time indicates degradation. |
| Precipitation when diluting DMSO stock solution into aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Try lowering the final concentration of this compound in the assay. - Increase the percentage of DMSO in the final solution, but ensure it is within the tolerance limit of your cell line (typically <0.5%). Always include a vehicle control with the same DMSO concentration.[4] - Adjust the pH of the aqueous buffer, as the solubility of some compounds is pH-dependent.[4] |
| Color change observed in the stock or working solution. | This may indicate chemical degradation or oxidation of this compound, potentially triggered by exposure to light or air. | - Protect solutions from light by using amber vials or wrapping containers in foil.[3] - To prevent oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[3] - Always use high-purity solvents to avoid reactive impurities. |
Quantitative Data on this compound Degradation
Currently, specific quantitative data from forced degradation studies on this compound (e.g., degradation rates under acidic, basic, oxidative, photolytic, or thermal stress) are not extensively available in the public domain. To ensure the accuracy of experimental results, it is recommended that researchers perform their own stability assessments under their specific experimental conditions. A general protocol for such an assessment is provided below.
Experimental Protocols
Protocol: Chemical Stability Assessment of this compound by HPLC
This protocol provides a framework for evaluating the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound
-
High-purity DMSO
-
Desired experimental buffer or cell culture medium
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer or medium at the final working concentration.
-
Immediately take an aliquot of this solution.
-
If using cell culture medium containing proteins, quench the reaction and precipitate proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
Analyze the sample via HPLC to obtain the initial peak area of this compound.
-
-
Incubate Samples:
-
Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, 5% CO₂, protected from light).
-
-
Prepare Time-Point Samples:
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), collect aliquots of the incubated solution.
-
Process these aliquots in the same manner as the T=0 sample.
-
-
HPLC Analysis:
-
Analyze all samples using a validated HPLC method capable of separating this compound from potential degradants.
-
Monitor the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area at T=0.
-
% Remaining = (Peak Area at time 't' / Peak Area at T=0) x 100
-
Visualizations
TGF-β Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical TGF-β signaling pathway and highlights the inhibitory action of this compound.
Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the logical steps for conducting a stability assessment of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Interpreting unexpected results with EW-7195
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with EW-7195.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential discrepancies between expected and observed outcomes when using this compound.
Q1: I'm not observing the expected inhibition of TGF-β-induced Smad2/3 phosphorylation with this compound. What are the possible causes?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock. Ensure it has been stored correctly at -20°C for short-term or -80°C for long-term storage to prevent degradation. Perform a dose-response experiment to confirm the optimal concentration for your cell system, as the reported IC50 of 4.83 nM is cell-free and cellular potency can vary.[1][2]
-
Cellular Health and TGF-β Responsiveness: Ensure your cells are healthy and responsive to TGF-β. Culture conditions, passage number, and serum starvation protocols can all impact the activity of the TGF-β signaling pathway. Include a positive control (TGF-β stimulation without inhibitor) and a negative control (no TGF-β stimulation) in your experiments.
-
Experimental Protocol: Review your experimental protocol, particularly the pre-incubation time with this compound before TGF-β stimulation. A pre-incubation of at least 30 minutes to 1.5 hours is typically recommended to allow for cellular uptake and target engagement.[1]
Q2: this compound is inhibiting Smad2/3 phosphorylation, but I'm not seeing the expected downstream phenotypic effect (e.g., reversal of EMT, decreased migration). Why might this be?
A2: This suggests that the cellular process you are studying may be regulated by signaling pathways other than the canonical Smad-dependent TGF-β pathway, or that compensatory mechanisms are at play.
-
Activation of Non-Canonical TGF-β Pathways: TGF-β can also signal through non-Smad pathways, such as the p38 MAPK, ERK, and JNK pathways.[3] this compound is highly selective for ALK5 over p38α, but its effect on other non-Smad pathways should be investigated.[1] Assess the activation of these alternative pathways in your experimental system.
-
Off-Target Effects: While this compound is a selective ALK5 inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. A closely related compound, EW-7197 (Vactosertib), has been shown to inhibit ALK2 and ALK4 at nanomolar concentrations.[4][5] Consider performing a kinase selectivity profile to identify potential off-target activities of this compound in your system.
-
Redundant Signaling Pathways: The phenotype you are observing might be driven by other signaling pathways that are not inhibited by this compound.
Q3: I'm observing a paradoxical increase in a specific cellular response after treatment with this compound. Is this possible?
A3: While not specifically documented for this compound, paradoxical activation has been observed with other kinase inhibitors.[6][7][8] This phenomenon can occur when an inhibitor locks the kinase in a specific conformation that, while catalytically inactive, may promote other non-catalytic functions or interactions.
-
Investigate Non-Canonical Signaling: A potential explanation could be the rewiring of signaling networks. Inhibition of the ALK5-Smad pathway could lead to the upregulation of a compensatory pathway that drives the observed phenotype.
-
Consider Off-Target Agonism: At certain concentrations, small molecules can sometimes act as agonists for unrelated receptors or enzymes. A comprehensive selectivity profile would be necessary to investigate this possibility.
Q4: My cells are developing resistance to this compound over time. What are the potential mechanisms?
A4: Acquired resistance to kinase inhibitors is a common phenomenon in cancer therapy and long-term cell culture experiments.[9][10] Potential mechanisms of resistance to TGF-β inhibitors like this compound include:
-
Upregulation of TGF-β Ligands or Receptors: Cells may compensate for ALK5 inhibition by increasing the expression of TGF-β ligands or the type II receptor (TβRII).[11][12]
-
Activation of Bypass Signaling Pathways: Similar to the scenario in Q2, cells may activate alternative signaling pathways to circumvent the blocked TGF-β pathway.[9]
-
Mutations in the ALK5 Kinase Domain: While less common for in vitro studies, the development of mutations in the drug-binding site of ALK5 that reduce the affinity of this compound is a theoretical possibility.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and the related compound EW-7197 (Vactosertib).
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | ALK5 (TGFβR1) | 4.83 nM | Cell-free | [1][2] |
| EW-7197 | ALK5 | 11 nM | Cell-free | [4][5] |
| (Vactosertib) | ALK4 | 13 nM | Cell-free | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in troubleshooting and further investigation.
1. Western Blot for Phospho-Smad2 and Total Smad2
This protocol is to determine the phosphorylation status of Smad2, a direct downstream target of ALK5.
-
Cell Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Serum starve cells overnight, if appropriate for your cell line.
-
Pre-treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 1.5 hours.[1]
-
Stimulate cells with TGF-β1 (typically 2-10 ng/mL) for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad2 and total Smad2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and imaging system.
-
2. Kinase Selectivity Profiling
To investigate potential off-target effects, a kinase selectivity profiling assay can be performed, often through a specialized contract research organization (CRO).
-
Assay Principle: These assays typically measure the ability of the test compound (this compound) to inhibit the activity of a large panel of purified kinases.
-
Methodology: Radiometric assays, such as the [γ-³³P]ATP filter binding assay, are a common method. The assay measures the incorporation of a radiolabeled phosphate (B84403) from ATP onto a specific substrate for each kinase in the presence and absence of the inhibitor.
-
Data Analysis: Results are typically presented as the percent inhibition at a given concentration of the inhibitor, or as IC50 values for kinases that are significantly inhibited.
3. Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on cell migration.
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh media containing TGF-β1 and different concentrations of this compound or vehicle control.
-
Image the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Quantify the rate of wound closure by measuring the change in the cell-free area over time.
-
Visualizations
Canonical TGF-β/ALK5 Signaling Pathway
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Troubleshooting Workflow for Unexpected Results with this compound
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Potential Off-Target Signaling via ALK2/4
Caption: Potential off-target inhibition of ALK2/4 by this compound, based on data from similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. bosterbio.com [bosterbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways and Mechanisms of TGFβ in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving EW-7195 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to EW-7195, a potent and selective inhibitor of TGF-β type I receptor kinase (ALK5).[1][2][3][4]
Troubleshooting Guide
Problem 1: Reduced or No Response to this compound in Cancer Cell Lines
If you observe a diminished or complete lack of response to this compound in your cell line, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Intrinsic or Acquired Resistance
-
Explanation: The cancer cell line may have inherent (intrinsic) resistance to TGF-β pathway inhibition or may have developed resistance over time with continuous exposure to the drug.
-
Troubleshooting Steps:
-
Confirm ALK5 Expression: Verify the expression of ALK5 in your cell line using Western Blot or qPCR. Low or absent ALK5 expression will result in a lack of response.
-
Assess Downstream Signaling: Check the phosphorylation status of Smad2, a direct downstream target of ALK5. In a responsive cell line, this compound should decrease TGF-β-induced Smad2 phosphorylation.[1][2][3][4] If there is no change in p-Smad2 levels upon treatment, it could indicate a block in the signaling pathway upstream or at the receptor level.
-
Investigate Bypass Pathways: Resistance can emerge through the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the need for the TGF-β pathway. Key bypass pathways to investigate include:
-
EGFR (Epidermal Growth Factor Receptor) Signaling: Increased EGFR activation has been identified as a resistance mechanism to ALK inhibitors.[5]
-
MET (Mesenchymal-Epithelial Transition Factor) Signaling: Amplification or overexpression of MET can also lead to resistance.
-
PI3K/AKT and MAPK/ERK Pathways: These are common survival pathways that can be upregulated to circumvent the effects of targeted therapies.
-
-
Potential Cause 2: Suboptimal Experimental Conditions
-
Explanation: The observed lack of efficacy might be due to issues with the experimental setup rather than true biological resistance.
-
Troubleshooting Steps:
-
Verify Drug Potency: Ensure that the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
Optimize Drug Concentration and Treatment Duration: Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. The reported IC50 for this compound is approximately 4.83 nM in sensitive cells.[1][2][3] However, this can vary between cell lines. Test a range of concentrations around the expected IC50 and vary the treatment duration (e.g., 24, 48, 72 hours).
-
Control for Cell Density: High cell density can lead to contact inhibition and reduced drug sensitivity. Ensure consistent and optimal cell seeding densities across experiments.
-
Problem 2: Initial Response to this compound Followed by Relapse
If your cells initially respond to this compound but then resume proliferation or regain migratory/invasive capabilities, they have likely acquired resistance.
Potential Cause: Acquired Resistance Mechanisms
-
Explanation: Prolonged treatment can select for a population of cells that have developed mechanisms to overcome the inhibitory effects of this compound.
-
Troubleshooting Steps:
-
Generate a Resistant Cell Line: To study the mechanism of resistance, you can generate a resistant cell line by continuous exposure to increasing concentrations of this compound. A detailed protocol is provided in the "Experimental Protocols" section.
-
Investigate Molecular Changes: Compare the molecular profiles of the parental (sensitive) and resistant cell lines.
-
Bypass Pathway Activation: Use Western Blot to check for increased phosphorylation of key proteins in the EGFR, MET, PI3K/AKT, and MAPK/ERK pathways in the resistant cells compared to the parental cells.
-
Drug Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6] Assess the expression of these pumps using qPCR or Western Blot. A protocol to assess efflux pump activity is provided below.
-
-
Consider Combination Therapy: Based on the identified resistance mechanism, consider combining this compound with an inhibitor of the activated bypass pathway. For example, if you observe increased EGFR phosphorylation, a combination with an EGFR inhibitor like gefitinib (B1684475) or osimertinib (B560133) could be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] By inhibiting ALK5, this compound blocks the phosphorylation of downstream Smad2 and Smad3 proteins. This prevents their translocation to the nucleus and subsequent regulation of target genes involved in processes like epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[1][2][3][4]
Q2: What are the known mechanisms of resistance to TGF-β pathway inhibitors?
A2: Resistance to TGF-β pathway inhibitors can occur through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the inhibition of the TGF-β pathway. Common bypass pathways include EGFR, MET, PI3K/AKT, and MAPK/ERK.[5]
-
Upregulation of Drug Efflux Pumps: Overexpression of ABC transporters can actively remove the inhibitor from the cell, lowering its intracellular concentration to sub-therapeutic levels.[6]
-
Alterations in the Tumor Microenvironment: Changes in the tumor microenvironment, such as the secretion of other growth factors by stromal cells, can provide alternative survival signals to the cancer cells.
-
Mutations in the Target Protein: While less common for this class of inhibitors, mutations in the ALK5 kinase domain could potentially alter drug binding and reduce its efficacy.
Q3: How can I overcome resistance to this compound?
A3: A promising strategy to overcome resistance is through combination therapy. The choice of the combination agent will depend on the specific resistance mechanism identified in your cell line.
-
For Bypass Pathway Activation: Combine this compound with an inhibitor targeting the activated pathway (e.g., an EGFR inhibitor if the EGFR pathway is activated).
-
For Drug Efflux Pump Overexpression: The use of efflux pump inhibitors is a potential strategy, though clinically approved options are limited.
-
General Strategy: Combining this compound with conventional chemotherapy or other targeted agents may also provide synergistic effects and delay the onset of resistance.
Data Presentation
Table 1: Example IC50 Values of ALK Inhibitors in Sensitive vs. Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Reference |
| H2228 (Parental) | Crizotinib | 0.085 | - | [7] |
| H2228-CRR (Resistant) | Crizotinib | 1.36 | 16 | [7] |
| H2228 (Parental) | Alectinib | <0.043 | - | [7] |
| H2228-ALR (Resistant) | Alectinib | ≥10 | >233 | [7] |
| H2228 (Parental) | Ceritinib | 0.082 | - | [7] |
| H2228-CER (Resistant) | Ceritinib | 1.55 | 19 | [7] |
Table 2: Efficacy of Combination Therapy in Overcoming Resistance (Example Data)
| Cancer Type | Resistance Mechanism | Combination Therapy | Outcome | Reference |
| EGFR-mutant NSCLC | MET Amplification | EGFR inhibitor + MET inhibitor | Objective Response Rate: 74.4%, Median Progression-Free Survival: 5.3 months | [8][9] |
| EGFR-mutant NSCLC | - | EGFR inhibitor + Anti-angiogenic agent | Increased Progression-Free Survival | [10] |
| KRAS-mutant Cancers | MAPK Pathway Activation | Dual RAF/MEK inhibitor (VS-6766) + other RAS pathway inhibitors | Synergistic anti-tumor efficacy | [11] |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous, long-term exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Standard cell culture equipment
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or WST-8) to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
At each new concentration, monitor the cells closely. There will likely be significant cell death initially. Allow the surviving cells to repopulate the culture vessel.
-
Cryopreserve cells at each successful dose escalation step.
-
-
Maintenance of Resistant Line: Continue this process of dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Characterization of Resistant Line: Once the resistant line is established, confirm the shift in IC50 by performing a cell viability assay on both the parental and resistant cell lines. The resistant cells should be cultured in a drug-free medium for at least two passages before characterization to ensure the resistance phenotype is stable.
Protocol 2: Western Blot for Phospho-Smad2
This protocol outlines the steps for detecting the phosphorylation of Smad2 to assess the activity of the TGF-β pathway and the effect of this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 and anti-total-Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Starve cells in a serum-free medium for 4-6 hours.
-
Pre-treat cells with this compound at the desired concentration for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Smad2 to normalize for protein loading.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Wound Healing (Scratch) Assay
This assay assesses the migratory capacity of cells.
Materials:
-
6-well or 12-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the wound at different time points and calculate the rate of wound closure.
Protocol 5: Matrigel Invasion Assay
This assay measures the invasive potential of cells through a basement membrane matrix.
Materials:
-
Transwell inserts with 8 µm pores
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with a cold, serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend serum-starved cells in a serum-free medium containing this compound or a vehicle control and seed them into the upper chamber of the coated inserts.
-
Chemoattraction: Add a medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the top of the insert using a cotton swab.
-
Fixing and Staining: Fix the invaded cells on the bottom of the insert with methanol and stain them with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
Visualizations
Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
Caption: Activation of bypass signaling pathways as a mechanism of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carislifesciences.com [carislifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of combination therapy in EGFR mutated lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. verastem.com [verastem.com]
Common pitfalls in EW-7195 experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EW-7195, a potent and selective inhibitor of the TGF-β type I receptor kinase ALK5.
I. Troubleshooting Guide & FAQs
This section addresses common pitfalls and questions that may arise during the experimental design and execution with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of the activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI).[1][2] ALK5 is a serine/threonine kinase that, upon activation by TGF-β ligands, phosphorylates downstream signaling molecules Smad2 and Smad3.[3] this compound blocks this phosphorylation, thereby inhibiting the canonical TGF-β/Smad signaling pathway.[1][4]
Q2: How should I prepare and store this compound stock solutions?
For optimal performance and stability, proper handling and storage of this compound are crucial.
-
Reconstitution: Dissolve the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM or 50 mg/mL).[5][6] Gentle vortexing or sonication may be required to ensure complete dissolution.[7]
-
Storage of Stock Solution: Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[5] A stock solution stored at -80°C is stable for up to 6 months.[5]
-
Powder Storage: The solid form of this compound should be stored at -20°C.[5]
Q3: What are the recommended working concentrations for in vitro and in vivo experiments?
The optimal concentration of this compound will vary depending on the cell line, experimental conditions, and specific application.
-
In Vitro : Effective concentrations for inhibiting TGF-β1-induced Smad2 phosphorylation in cell-based assays are typically in the range of 0.5 to 1 µM.[5] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.
-
In Vivo : For mouse models of breast cancer metastasis, a common dosing regimen is 40 mg/kg administered via intraperitoneal (i.p.) injection, three times a week.[5]
Q4: What are the potential off-target effects of this compound?
While this compound is a selective inhibitor of ALK5, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations. It shows over 300-fold selectivity for ALK5 over p38α.[5] However, researchers should be aware that some ALK5 inhibitors can also show activity against the closely related ALK4 and ALK7 receptors. It is good practice to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments.
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Suggested Solution |
| Suboptimal or no inhibition of TGF-β signaling (e.g., no decrease in p-Smad2 levels) | Insufficient this compound Concentration: The effective concentration can vary between cell lines. | Perform a Dose-Response Experiment: Titrate this compound across a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Compound Degradation: Improper storage or handling can lead to a loss of activity. | Prepare Fresh Stock Solutions: Prepare a fresh stock solution of this compound in high-quality DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] | |
| Inactive TGF-β Ligand: The TGF-β used for stimulation may not be active. | Verify Ligand Activity: Test your TGF-β ligand on a highly responsive positive control cell line to confirm its activity. | |
| Suboptimal Assay Conditions: The timing of treatment and stimulation may not be optimal. | Optimize Treatment and Stimulation Times: Perform a time-course experiment. Typically, a 1-2 hour pre-treatment with this compound before a 30-60 minute TGF-β stimulation is effective.[2][8] | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum batches can affect results. | Standardize Cell Culture Protocols: Use cells within a consistent passage number range, seed at a consistent density, and treat at a similar confluency (e.g., 70-80%).[1] Test new batches of serum before use in critical experiments.[1] |
| Precipitation of this compound: The compound may precipitate out of solution, especially in aqueous media. | Ensure Complete Dissolution: When diluting the DMSO stock in aqueous media, do so in a stepwise manner and ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and cell toxicity. | |
| Unexpected Cell Toxicity | High Concentration of this compound: Exceeding the optimal concentration can lead to cytotoxicity. | Determine the IC50 for Viability: Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration of this compound for your cells. Use the lowest effective concentration for your experiments. |
| DMSO Toxicity: High concentrations of the solvent can be toxic to cells. | Use a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions and is at a non-toxic level (ideally below 0.5%). Include a vehicle control (DMSO alone) in your experiments. |
II. Data Presentation
Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| ALK5 (TGFβR1) | 4.83 nM | [4] |
Selectivity of this compound
| Kinase | Selectivity (fold over ALK5) | Reference |
| p38α | >300 | [5] |
III. Experimental Protocols
Detailed Protocol: Western Blot for Phospho-Smad2 (p-Smad2)
This protocol outlines the key steps to assess the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation in a cell-based assay.
1. Cell Culture and Treatment:
-
Seed a TGF-β responsive cell line (e.g., A549, HaCaT) in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment.
-
Once the cells are attached, replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours to reduce basal signaling.
-
Prepare working solutions of this compound in the serum-free/low-serum medium from your DMSO stock. Include a vehicle control (DMSO at the same final concentration).
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes at 37°C. Include an unstimulated control group.
2. Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Smad2 (e.g., anti-p-Smad2 Ser465/467) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
To control for protein loading, probe the membrane with an antibody for total Smad2 and/or a housekeeping protein (e.g., β-actin, GAPDH).
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of p-Smad2.
IV. Mandatory Visualizations
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Adjusting EW-7195 dosage for different mouse strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the ALK5 inhibitor, EW-7195.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for my mouse strain?
A1: A commonly reported effective dosage of this compound is 40 mg/kg, administered intraperitoneally (i.p.) three times a week.[1] This dosage has been used in studies with Balb/c and MMTV/cNeu transgenic mice to inhibit breast cancer metastasis to the lung.[1][2][3][4][5] However, the optimal dosage can vary between different mouse strains due to genetic and physiological differences.[6][7][8] Therefore, it is crucial to perform a dose-finding study to determine the most effective and well-tolerated dose for your specific mouse strain and experimental model.
Q2: How do I perform a dose-finding study for this compound in a new mouse strain?
A2: A dose-finding study, also known as a dose-range-finding study, is essential to determine the optimal dosage of this compound in a mouse strain for which there is no established data. This typically involves a pilot study with a small number of animals. The goal is to identify a dose that provides the desired therapeutic effect without causing unacceptable toxicity. For guidance on conducting such studies, including considerations for single-dose or multiple-dose assessments, you can refer to resources on preclinical toxicology studies.[9]
Q3: What are the potential signs of toxicity I should monitor for when administering this compound?
A3: It is important to monitor animals for any signs of toxicity. General clinical observations to record include changes in behavior (e.g., lethargy, hyperactivity), appearance (e.g., piloerection, hunched posture), body weight, and food and water intake. Systemic therapies targeting the TGFβ pathway, which this compound inhibits, have been associated with toxicities in animals, so careful monitoring is crucial.[8]
Q4: How should this compound be prepared for administration to mice?
A4: The vehicle, or the substance used to dissolve and administer a drug, should be biologically inert and non-toxic. Common vehicles for in vivo animal studies include water, normal saline (0.9% sodium chloride), and solutions containing agents like polyethylene (B3416737) glycol (PEG) or Tween 80 to aid in solubility. The specific vehicle and preparation method should be determined based on the physicochemical properties of this compound and the intended route of administration. For guidance on preparing stock solutions and calculating dosages for experimental animals, you can consult relevant guidelines.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Suboptimal therapeutic effect observed at the 40 mg/kg dosage. | The specific mouse strain being used may be less sensitive to this compound due to differences in drug metabolism, distribution, or target sensitivity.[6][7] | Consider performing a dose-escalation study to determine if a higher dose is more effective. It is crucial to closely monitor for any signs of toxicity with increasing doses. |
| Signs of toxicity (e.g., significant weight loss, lethargy) are observed. | The administered dose may be too high for the specific mouse strain, leading to adverse effects. | Reduce the dosage of this compound. If toxicity persists even at lower doses, consider decreasing the frequency of administration. A thorough toxicity assessment should be conducted. |
| Variability in response among individual mice of the same strain. | While inbred mouse strains are genetically uniform, minor variations in age, weight, or underlying health status can influence drug response.[11] | Ensure that all experimental animals are age- and weight-matched. Carefully monitor the health of all animals before and during the experiment. Increase the sample size (number of animals per group) to improve the statistical power of your study and account for individual variability. |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on the specific experimental design and mouse strain.
-
Preparation of this compound Solution:
-
Based on the desired dosage and the weight of the mice, calculate the total amount of this compound required.
-
Dissolve the this compound powder in a suitable vehicle. The choice of vehicle will depend on the solubility of this compound and the route of administration. Common vehicles include sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline or corn oil. Ensure the final concentration of any solubilizing agent is well-tolerated by the animals.
-
The final volume for injection should be appropriate for the size of the mouse and the route of administration (typically 100-200 µL for intraperitoneal injection).
-
-
Animal Dosing:
-
Accurately weigh each mouse before dosing.
-
Calculate the volume of the this compound solution to be administered to each mouse based on its body weight and the desired dosage (mg/kg).
-
Administer the calculated volume of the this compound solution via the chosen route of administration (e.g., intraperitoneal injection).
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse reactions, especially within the first few hours after administration.
-
Monitor body weight, food and water consumption, and overall health status throughout the experimental period.
-
Visualizations
Caption: Inhibition of the TGF-β signaling pathway by this compound.
Caption: A logical workflow for determining the optimal dosage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Chapter 23 - Responses to Drugs [informatics.jax.org:443]
- 7. researchgate.net [researchgate.net]
- 8. Factors Affecting Drug Response in Animals [bivatec.com]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. iiste.org [iiste.org]
- 11. jbclinpharm.org [jbclinpharm.org]
Technical Support Center: EW-7195 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing EW-7195 in animal studies. The information is designed to help anticipate and mitigate potential in-study toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).[1][2][3][4] By inhibiting ALK5, this compound blocks the phosphorylation of Smad2 and Smad3, key downstream mediators in the TGF-β signaling pathway.[2][3][4] This disruption of TGF-β signaling has been shown to inhibit epithelial-to-mesenchymal transition (EMT) and reduce cancer metastasis in preclinical models.[2][3][4][5]
Q2: What are the known or potential toxicities associated with inhibiting the TGF-β pathway?
A2: Systemic inhibition of the TGF-β pathway with small molecule inhibitors of ALK5 has been associated with a range of toxicities in animal studies. These are considered "on-target" effects due to the widespread role of TGF-β in normal tissue homeostasis. Potential toxicities include:
-
Cardiovascular: Cardiac valvulopathy (damage to heart valves) has been reported.[6]
-
Musculoskeletal: Bone physeal dysplasia (abnormalities in bone growth plates) can occur.[6]
-
Hematological: Anemia and hemorrhage have been observed in some nonclinical toxicology studies.[7]
A closely related ALK4/ALK5 inhibitor, Vactosertib (EW-7197), has demonstrated low toxicity in the cardiovascular, central nervous, and respiratory systems in rats.[8]
Q3: What is a typical dosing regimen for this compound in mice?
A3: In studies investigating the anti-metastatic efficacy of this compound in mouse models of breast cancer, a common dosing schedule has been 40 mg/kg administered via intraperitoneal (i.p.) injection three times a week.[1] It is important to note that this is an efficacy dose, and the maximum tolerated dose (MTD) may vary depending on the animal strain, vehicle, and study duration.
Q4: How can the toxicity of this compound be minimized in animal studies?
A4: Several strategies can be employed to mitigate the potential toxicities of this compound:
-
Dose Optimization: Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain before initiating large-scale efficacy studies.
-
Targeted Delivery: For specific applications, localized delivery may reduce systemic exposure and associated side effects. For example, lung-restricted delivery of an ALK5 inhibitor was shown to avoid systemic toxicities.[6] Cell-specific delivery systems are also being explored to target the drug to the desired cell type, such as hepatic stellate cells in liver fibrosis models.[9]
-
Careful Monitoring: Implement a comprehensive monitoring plan to detect early signs of toxicity (see Troubleshooting Guide below).
-
Vehicle Selection: The choice of vehicle for drug formulation can influence toxicity. It is crucial to include a vehicle-only control group in your studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Weight Loss or Reduced Activity | - General drug toxicity- Dehydration- Off-target effects | - Monitor body weight and clinical signs daily.- If significant weight loss (>15-20%) occurs, consider dose reduction or euthanasia.- Ensure easy access to food and water.- Perform complete blood counts (CBC) and serum chemistry to assess organ function. |
| Pale Mucous Membranes, Lethargy | - Anemia (a potential class effect of TGF-β inhibitors) | - Monitor hematocrit/hemoglobin levels through regular blood sampling.- Conduct necropsy and histopathology on hematopoietic tissues (bone marrow, spleen). |
| Lameness or Abnormal Gait | - Bone physeal dysplasia (a potential class effect of ALK5 inhibitors) | - For long-term studies, consider including skeletal evaluations (e.g., radiography, histopathology of long bones) at study termination. |
| Labored Breathing, Edema | - Potential cardiotoxicity (a known concern with systemic ALK5 inhibition) | - Monitor for clinical signs of cardiac distress.- At necropsy, carefully examine the heart, with particular attention to the heart valves. Histopathological evaluation of the heart is recommended. |
| Injection Site Reactions | - Irritation from the vehicle or drug formulation | - Rotate injection sites.- Observe injection sites for signs of inflammation or necrosis.- Consider alternative routes of administration if reactions are severe. |
Quantitative Toxicity Data Summary
The following table summarizes known toxicities associated with systemic TGF-β/ALK5 inhibition from animal studies. Note that specific quantitative data for this compound is limited in publicly available literature.
| Inhibitor Class/Compound | Animal Model | Observed Toxicities | Reference |
| Systemic ALK5 Inhibitors | Animals (general) | Cardiac valvulopathy, bone physeal dysplasia | [6] |
| Pan-TGF-β Neutralizing Antibodies | Mice, Cynomolgus Monkeys | Cardiac valvulopathies, hemorrhage, anemia | [7] |
| Vactosertib (EW-7197) | Rats | Low toxicity reported on cardiovascular, central nervous, and respiratory systems | [8] |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Mice
-
Animal Model: Specify strain, age, and sex of mice.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups: Include a vehicle control group, and at least three dose levels of this compound. A typical study might use 5-10 mice per group.
-
Drug Preparation: Detail the solvent used to dissolve this compound (e.g., DMSO) and the final vehicle for injection (e.g., saline, corn oil). Note the final concentration of the solvent in the vehicle.
-
Administration: Specify the route (e.g., intraperitoneal, oral gavage), volume, and frequency of administration.
-
Monitoring:
-
Clinical Signs: Observe animals at least once daily for any changes in appearance, posture, or behavior.
-
Body Weight: Record body weights just prior to the first dose and at least twice weekly thereafter.
-
Food/Water Consumption: Monitor as needed, especially if weight loss is observed.
-
-
Endpoint: At the end of the study, or if humane endpoints are reached, euthanize animals and perform a full necropsy. Collect blood for hematology and serum chemistry. Collect major organs (heart, liver, kidneys, spleen, lungs, long bones) for histopathological analysis.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Caption: Workflow for troubleshooting adverse events in animal studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual inhibition of TGFβ2,3 is severely toxic, whereas selective inhibition of TGFβ1, 2, or 3 and dual inhibition of TGFβ1,2 is generally tolerated in mouse and cynomolgus monkey toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to the Efficacy of ALK5 Inhibitors: EW-7195 and EW-7197 (Vactosertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two prominent small molecule inhibitors of the Activin-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor: EW-7195 and EW-7197 (Vactosertib). Both compounds have demonstrated significant potential in modulating the TGF-β signaling pathway, a critical regulator of numerous cellular processes that is often dysregulated in cancer and fibrotic diseases.
Introduction to this compound and EW-7197
This compound and EW-7197 are potent and selective inhibitors of ALK5, a serine/threonine kinase that plays a crucial role in the canonical TGF-β signaling cascade.[1][2] By competitively binding to the ATP-binding site of ALK5, these inhibitors block the phosphorylation of downstream mediators Smad2 and Smad3, thereby preventing their nuclear translocation and subsequent regulation of target gene expression.[1][2] This mechanism of action effectively abrogates TGF-β-induced cellular responses, including epithelial-to-mesenchymal transition (EMT), cell migration, invasion, and fibrosis.[3][4]
Comparative Efficacy Data
While no direct head-to-head comparative studies between this compound and EW-7197 have been identified in the public domain, this guide collates available preclinical data from separate studies to offer a comparative overview. It is important to note that variations in experimental conditions across different studies may influence the observed outcomes.
Table 1: In Vitro Potency and Cellular Effects
| Parameter | This compound | EW-7197 (Vactosertib) | Reference |
| Target | ALK5 (TGFβR1) | ALK5 (TGFβR1), ALK2, ALK4 | [1][2] |
| IC50 (ALK5) | 4.83 nM | 11 - 13.2 nM | [1][4][5] |
| IC50 (pSmad3 inhibition) | Not explicitly reported | 10 - 30 nM (in 4T1 cells) | [6] |
| Inhibition of Smad2/3 Phosphorylation | Efficiently inhibits TGF-β1-induced Smad2 phosphorylation (0.5-1 µM) | Blocks TGF-β-induced phosphorylation of Smad2/3 in a dose-dependent manner (10-1000 nM) | [1][6] |
| Inhibition of EMT | Inhibits TGF-β1-induced EMT in NMuMG cells | Inhibits TGF-β1-induced EMT in NMuMG and MCF10A cells | [4][7] |
| Inhibition of Cell Migration | Inhibits TGF-β1-induced wound healing in NMuMG cells | Stronger inhibition of TGF-β1-induced cell migration than SB-505124 or LY-2157299 in 4T1 and MDA-MB-231 cells | [4][7] |
| Inhibition of Cell Invasion | Inhibits invasiveness of breast cancer cells in vitro | Strongly attenuates TGF-β1-induced cell invasion in 4T1 cells | [3][4] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Compound | Dosing | Key Findings | Reference |
| Breast Cancer Metastasis (4T1 orthotopic xenograft) | This compound | 40 mg/kg; i.p.; three times a week | Inhibits lung metastasis development. | [1] |
| Breast Cancer Metastasis (MMTV/cNeu transgenic mice) | This compound | 40 mg/kg; i.p.; three times a week | Inhibits lung metastasis development. | [1] |
| Breast Cancer Metastasis (4T1 orthotopic-grafted mice) | EW-7197 (Vactosertib) | 5 or 20 mg/kg; p.o.; five times a week | Decreased the number of metastatic lung nodules by 53% and 68%, respectively. | [4] |
| Breast Cancer Metastasis (MMTV/c-Neu mice) | EW-7197 (Vactosertib) | 40 mg/kg; i.p.; every other day | Inhibits lung metastasis. | [6] |
| Peritoneal Adhesion (Rat model) | EW-7197 (Vactosertib) | 20 mg/kg; p.o. or local administration | Significantly prevented peritoneal adhesion formation. | [8] |
Signaling Pathway and Experimental Workflow
TGF-β Signaling Pathway Inhibition by this compound/EW-7197
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by this compound and EW-7197.
General Experimental Workflow for Efficacy Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different routes of administering EW-7197 versus EW-7197⋅HBr for preventing peritoneal adhesion in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
EW-7195: A Comparative Guide to its Efficacy in Modulating Epithelial-Mesenchymal Transition (EMT) Markers
For researchers and professionals in drug development, understanding the efficacy of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of EW-7195, a potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), and its effects on key markers of the epithelial-mesenchymal transition (EMT). EMT is a critical process implicated in cancer progression and metastasis, making its regulators, like this compound, a significant area of study.
Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Axis
This compound is a selective and potent small molecule inhibitor of ALK5, also known as TGF-β receptor I (TGFβRI).[1] It functions by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation and subsequent activation of downstream signaling molecules, primarily Smad2 and Smad3.[1] The activation of the TGF-β pathway is a key initiator of EMT, a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness. By inhibiting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling cascade, thus preventing the transcriptional changes associated with EMT.[1][2]
Comparative Efficacy of ALK5 Inhibitors on EMT Markers
While direct head-to-head studies are limited, a compilation of data from various sources allows for a comparative overview of the potency of this compound against other known ALK5 inhibitors in the context of EMT. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of Smad phosphorylation and other EMT-related parameters.
| Compound | Target | IC50 (pSmad) | IC50 (EMT Assay) | Key Findings on EMT Markers | Reference |
| This compound | ALK5 | Not explicitly reported in direct comparison | Not explicitly reported in direct comparison | Effectively blocks TGF-β1-induced decrease in E-cadherin and ZO-1, and increase in N-cadherin and vimentin. Inhibits wound healing. | [1][2] |
| SB-431542 | ALK4, ALK5, ALK7 | ~200 nM (inhibition of focal adhesion formation) | ~200 nM | Dose-dependently inhibits TGF-β-induced EMT. | [3] |
| A-83-01 | ALK4, ALK5, ALK7 | Not explicitly reported | ~1 µM (inhibition of morphological changes) | Potently inhibits TGF-β-induced EMT. | [4] |
| HTS466284 | ALK5 | Not explicitly reported | ~400 nM (inhibition of endothelial outgrowth) | Blocks EMT and proliferation genes. | [5] |
Note: The IC50 values presented are from different studies and experimental setups, which may affect direct comparability. The data for this compound's effect on EMT markers is primarily qualitative from the initial characterization studies.
Experimental Validation of this compound's Effect on EMT
The inhibitory effect of this compound on EMT has been validated through a series of key in vitro experiments. These assays are fundamental in assessing the potential of a compound to modulate cellular plasticity.
Western Blot Analysis of EMT Marker Expression
Objective: To quantify the changes in protein levels of epithelial (E-cadherin, ZO-1) and mesenchymal (N-cadherin, Vimentin) markers following TGF-β1 stimulation in the presence or absence of this compound.
Protocol:
-
Cell Culture and Treatment: Mammary epithelial cells (e.g., NMuMG) are cultured to 70-80% confluency. Cells are then treated with TGF-β1 (typically 2-5 ng/mL) with or without varying concentrations of this compound for 48 hours.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the migratory capacity of cells, a hallmark of the mesenchymal phenotype.
Protocol:
-
Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Scratch Formation: A sterile 200 µL pipette tip is used to create a uniform scratch or "wound" across the center of the monolayer.
-
Treatment: The cells are washed with PBS to remove dislodged cells, and fresh media containing TGF-β1 and different concentrations of this compound is added.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Data Analysis: The width of the scratch is measured at multiple points for each condition and time point. The percentage of wound closure is calculated as: [(Initial Wound Width - Wound Width at T) / Initial Wound Width] * 100.
Visualizing the Molecular Interactions
To better understand the mechanism of action of this compound and the experimental workflows, the following diagrams are provided.
Caption: TGF-β induced EMT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of EMT markers.
Caption: Experimental workflow for the wound healing (scratch) assay.
Conclusion
This compound demonstrates significant potential as a tool for investigating and potentially inhibiting the epithelial-mesenchymal transition. Its targeted inhibition of the ALK5 kinase effectively blocks the primary signaling pathway responsible for initiating EMT. The experimental data, though lacking in direct quantitative comparisons with a wide range of other inhibitors in single studies, consistently shows its ability to reverse the molecular and phenotypic changes associated with EMT. For researchers in oncology and drug development, this compound represents a valuable compound for dissecting the complexities of tumor progression and for the development of novel anti-metastatic therapies. Further studies providing direct, quantitative comparisons with other ALK5 inhibitors will be crucial in fully elucidating its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-content EMT screen identifies multiple receptor tyrosine kinase inhibitors with activity on TGFβ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoglin and Alk5 regulate epithelial-mesenchymal transformation during cardiac valve formation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of TGF-β Pathway Inhibitors: EW-7195 vs. SB-505124
A Comparative analysis of two potent ALK5 inhibitors, EW-7195 and SB-505124, reveals distinct potencies in the modulation of the TGF-β signaling pathway. This guide provides a comprehensive overview of their in vitro performance, supported by experimental data and detailed protocols for key assays relevant to researchers in oncology, fibrosis, and drug discovery.
Both this compound and SB-505124 are small molecule inhibitors targeting the transforming growth factor-beta (TGF-β) type I receptor, ALK5. Inhibition of ALK5 kinase activity blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby interfering with the pro-fibrotic and tumor-promoting effects of TGF-β. While both compounds act on the same target, their reported in vitro potencies and selectivities show notable differences.
Data Presentation: Quantitative Comparison
The following table summarizes the in vitro inhibitory activities of this compound, its close derivative EW-7197, and SB-505124. It is important to note that the data for this compound and SB-505124 are derived from separate studies, which may employ different experimental conditions. The data for EW-7197 and SB-505124 from Son et al. (2014) allows for a more direct comparison.
| Parameter | This compound | EW-7197 | SB-505124 | Reference |
| ALK5 Kinase Inhibition (IC50) | 4.83 nM | Not Reported | 47 nM | [1] |
| ALK4 Kinase Inhibition (IC50) | Not Reported | 17.3 nM | 129 nM | [2] |
| TGF-β Reporter Gene Assay (IC50) | Not Reported | 13.2 nM | >50 nM | [2] |
| Smad3 Phosphorylation Inhibition (IC50) | Not Reported | 10-30 nM | 300-500 nM | [2] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.
Based on the available data, this compound exhibits high potency in inhibiting ALK5 kinase activity.[1] A direct comparative study of its derivative, EW-7197, with SB-505124 demonstrates that EW-7197 is significantly more potent in cell-based assays, inhibiting a TGF-β-responsive reporter gene and Smad3 phosphorylation at much lower concentrations than SB-505124.[2] Furthermore, the same study qualitatively showed that EW-7197 more effectively inhibited TGF-β1-induced changes in cell morphology associated with epithelial-to-mesenchymal transition (EMT) and suppressed cell migration in a wound-healing assay compared to SB-505124.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical TGF-β signaling pathway and a general workflow for the in vitro evaluation of ALK5 inhibitors.
Caption: TGF-β signaling pathway and points of inhibition by this compound and SB-505124.
Caption: General experimental workflow for in vitro evaluation of ALK5 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
ALK5 Kinase Inhibition Assay (Radiometric)
This assay measures the direct inhibition of ALK5 enzymatic activity.
-
Reagent Preparation : Prepare serial dilutions of this compound and SB-505124 in DMSO. Prepare a reaction buffer containing HEPES, MgCl₂, CaCl₂, and DTT.
-
Reaction Setup : In a 96-well plate, add the kinase assay buffer, 65 nM of recombinant GST-ALK5 enzyme, and 184 nM of the substrate (e.g., GST-Smad3).
-
Inhibitor Addition : Add the diluted inhibitors to the wells and pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation : Initiate the kinase reaction by adding 3 µM ATP containing 0.5 µCi of [³³P]γATP.
-
Incubation : Incubate the plate at 30°C for 3 hours.
-
Detection : Stop the reaction and capture the phosphorylated substrate on P-81 phosphocellulose paper. Wash the paper with 0.5% phosphoric acid to remove unincorporated [³³P]γATP.
-
Data Analysis : Measure the radioactivity using a liquid scintillation counter. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-based Smad2/3 Phosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to block TGF-β-induced Smad phosphorylation in a cellular context.
-
Cell Culture and Treatment : Seed a suitable cell line (e.g., HaCaT, NMuMG) in a multi-well plate and grow to 80-90% confluency. Serum-starve the cells for 18-24 hours.
-
Inhibitor Pre-treatment : Pre-treat the cells with various concentrations of this compound or SB-505124 for 1-2 hours.
-
TGF-β Stimulation : Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-Smad2/3 and total Smad2/3.
-
Detection : Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : Quantify the band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 signal.
Wound Healing (Scratch) Assay
This assay evaluates the effect of the inhibitors on TGF-β-induced cell migration.
-
Cell Seeding : Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Wound Creation : Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment : Wash the wells to remove detached cells and add fresh low-serum medium containing TGF-β1 and different concentrations of this compound or SB-505124.
-
Image Acquisition : Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis : Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.
-
Cell Preparation : Culture cells to sub-confluency and serum-starve for 12-24 hours. Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup : Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS or TGF-β1) to the lower chamber.
-
Cell Seeding : Add the cell suspension to the upper chamber of the Transwell insert, including the desired concentrations of this compound or SB-505124.
-
Incubation : Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.
-
Analysis : Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification : Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several random fields under a microscope.
References
Head-to-Head Comparison: EW-7195 and LY-2157299 in TGF-β Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent ALK5 Inhibitors
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and migration. Its dysregulation is a hallmark of various pathologies, most notably cancer, where it paradoxically switches from a tumor suppressor in early stages to a promoter of metastasis in advanced disease. This has made the TGF-β pathway a compelling target for therapeutic intervention. Among the strategies to inhibit this pathway, small molecule inhibitors of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), have shown significant promise. This guide provides a detailed head-to-head comparison of two such inhibitors: EW-7195 and LY-2157299 (Galunisertib), based on available preclinical data.
Mechanism of Action: Targeting the Gatekeeper of TGF-β Signaling
Both this compound and LY-2157299 are potent and selective small molecule inhibitors of the ALK5 kinase.[1][2] They exert their effects by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation and activation of its downstream effectors, the SMAD proteins (SMAD2 and SMAD3).[3][4] The inhibition of SMAD phosphorylation blocks their nuclear translocation and subsequent regulation of target gene transcription, effectively shutting down the canonical TGF-β signaling cascade.[5][6] This blockade of TGF-β signaling has been shown to inhibit key processes in cancer progression, including the epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[4][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and LY-2157299. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison in the same experimental settings.
| Inhibitor | Target | IC50 (nM) | Selectivity | References |
| This compound | ALK5 (TGFβR1) | 4.83 | >300-fold for ALK5 over p38α | [1][8] |
| LY-2157299 (Galunisertib) | TGF-βRI (ALK5) | 56 | Selective for TGF-βRI | [2][9][10][11] |
Table 1: In Vitro Potency and Selectivity. This table compares the half-maximal inhibitory concentration (IC50) of this compound and LY-2157299 against their primary target, ALK5/TGFβRI. A lower IC50 value indicates higher potency.
| Inhibitor | Cell-Based Assay | Effect | Experimental Context | References |
| This compound | TGF-β1-induced Smad2 phosphorylation | Efficiently inhibits | Mammary epithelial cells (0.5-1 μM; 1.5 hours) | [1][8] |
| This compound | TGF-β-induced transcriptional activation | Inhibits | Luciferase reporter assays in mammary epithelial cells | [5] |
| This compound | TGF-β1-induced EMT and wound healing | Inhibits | NMuMG cells | [5] |
| LY-2157299 | TGF-β-mediated SMAD2 activation | Inhibits | Primary hematopoietic stem cells | [10] |
| LY-2157299 | TGF-β1-induced EMT and migration | Prevents | Mouse pancreatic cancer cell line KPC-M09 | [3] |
| LY-2157299 | Cell proliferation, migration, and invasion | Reduces | High-grade serous ovarian cancer (HGSOC) cell lines | [7] |
Table 2: In Vitro Cellular Effects. This table summarizes the reported effects of each inhibitor on key cellular processes modulated by the TGF-β pathway in various cell lines.
| Inhibitor | In Vivo Model | Effect | Dosing Regimen | References |
| This compound | 4T1 orthotopic xenograft and MMTV/cNeu transgenic mice | Inhibits lung metastasis | 40 mg/kg; i.p.; three times a week | [1][8] |
| LY-2157299 | Breast, colon, lung cancer, and hepatocellular carcinoma xenografts | Antitumor activity | Not specified in all preclinical reports, clinical dosing is intermittent (14 days on/14 days off) | [6] |
Table 3: In Vivo Efficacy. This table highlights the in vivo anti-tumor and anti-metastatic effects of this compound and LY-2157299 in preclinical animal models.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
Caption: TGF-β Signaling Pathway and Inhibition by this compound and LY-2157299.
Caption: General Experimental Workflow for Evaluating TGF-β Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and LY-2157299.
ALK5 (TGFβRI) Kinase Assay
Objective: To determine the in vitro potency of an inhibitor against the ALK5 kinase.
Methodology:
-
Reagents and Materials: Recombinant human ALK5 enzyme, kinase buffer, ATP, substrate (e.g., a generic peptide substrate or SMAD2/3), test inhibitor (this compound or LY-2157299), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer. b. In a 96-well plate, add the ALK5 enzyme, the substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity. For instance, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
Cell Migration (Wound Healing/Scratch) Assay
Objective: To assess the effect of an inhibitor on the collective migration of a cell monolayer.
Methodology:
-
Cell Culture: Plate cells (e.g., NMuMG, 4T1) in a multi-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the test inhibitor at various concentrations or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the area of the cell-free gap at each time point. The rate of wound closure is calculated and compared between treated and control groups.
Matrigel Invasion Assay
Objective: To evaluate the effect of an inhibitor on the ability of cells to invade through a basement membrane matrix.
Methodology:
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores). Coat the upper surface of the membrane with a layer of Matrigel, a reconstituted basement membrane extract.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Matrigel-coated inserts.
-
Treatment: Add the test inhibitor to the cell suspension in the upper chamber.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Quantification: a. Remove non-invading cells from the upper surface of the membrane with a cotton swab. b. Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet). c. Count the number of stained cells in several microscopic fields to quantify invasion.
-
Data Analysis: Compare the number of invading cells in the inhibitor-treated groups to the vehicle control group.
In Vivo Xenograft Model
Objective: To assess the anti-tumor and/or anti-metastatic efficacy of an inhibitor in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Tumor Cell Implantation:
-
Subcutaneous Xenograft: Inject a suspension of cancer cells (e.g., 4T1) subcutaneously into the flank of the mice.
-
Orthotopic Xenograft: For breast cancer models, inject the cells into the mammary fat pad to better mimic the natural tumor microenvironment.
-
-
Tumor Growth and Treatment: a. Monitor the mice for tumor formation. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the test inhibitor (e.g., this compound via intraperitoneal injection) or a vehicle control according to a predetermined schedule.
-
Efficacy Assessment: a. Measure tumor volume regularly using calipers. b. At the end of the study, euthanize the mice and excise the primary tumors for analysis (e.g., immunohistochemistry for pSMAD). c. For metastasis studies, harvest relevant organs (e.g., lungs) and quantify the number and size of metastatic nodules.
-
Data Analysis: Compare tumor growth rates and metastatic burden between the treated and control groups to evaluate the efficacy of the inhibitor.
Concluding Remarks
Both this compound and LY-2157299 (Galunisertib) are potent inhibitors of the ALK5 kinase, a key mediator of the pro-tumorigenic effects of TGF-β. The available preclinical data indicates that this compound exhibits a lower IC50 value, suggesting higher in vitro potency. Both compounds have demonstrated the ability to inhibit TGF-β-induced cellular processes critical for cancer progression and have shown efficacy in in vivo models. LY-2157299 has progressed further in clinical development.[6][12] The choice between these or other ALK5 inhibitors for further research and development will depend on a comprehensive evaluation of their respective pharmacological profiles, including potency, selectivity, pharmacokinetics, and safety. The experimental protocols provided herein offer a foundational framework for conducting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 4. snapcyte.com [snapcyte.com]
- 5. Invasion Assay [www2.lbl.gov]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of EW-7195's Anti-Metastatic Effects: A Comparative Guide
EW-7195 (Vactosertib) , a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5), has demonstrated consistent anti-metastatic effects across multiple preclinical studies. This guide provides a comparative analysis of this compound's performance against other ALK5 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to offer researchers a comprehensive overview of its reproducibility and mechanism of action.
Comparative Analysis of ALK5 Inhibitors
The efficacy of this compound in inhibiting TGF-β signaling is frequently benchmarked against other small molecule inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of these compounds in blocking ALK5 activity and downstream signaling.
| Compound | Target | IC50 (pSmad3 in 4T1 cells) | IC50 (4T1-3TP-Lux cells) | Reference |
| This compound (Vactosertib) | ALK5 (TGFβR1) | - | - | [1][2] |
| EW-7197 | ALK5 | 10-30 nmol/L | 13.2 nmol/L | [3] |
| SB-505124 | ALK5 | 300-500 nmol/L | >50 nmol/L | [3] |
| LY-2157299 | ALK5 | 500-1,000 nmol/L | >100 nmol/L | [3] |
| IN-1130 | ALK5 | 300-500 nmol/L | 45.8 nmol/L | [3] |
Note: Some literature uses this compound and EW-7197 (Vactosertib) interchangeably. The data presented for EW-7197 is considered representative of Vactosertib's activity.
In Vivo Anti-Metastatic Efficacy
The anti-metastatic potential of this compound has been consistently observed in various in vivo breast cancer models. The following table summarizes key findings from these studies.
| Model | Treatment | Key Findings | Reference |
| 4T1 orthotopic xenograft in Balb/c mice | This compound | Inhibition of lung metastasis. | [1][4] |
| MMTV/cNeu transgenic mice | This compound | Inhibition of lung metastasis from breast tumors. | [5][6] |
| 4T1 orthotopic-grafted mice | EW-7197 (5 or 20 mg/kg, orally, 5x/week) | Decreased number of metastatic lung nodules by 53% and 68% respectively. | [7] |
| MMTV/c-Neu transgenic mice | EW-7197 (40 mg/kg) | Significantly reduced lung metastasis by 60%. | [3] |
| 4T1-Luc allografted BALB/c syngeneic mice | Vactosertib with radiation | Significant anti-metastatic effect with suppression of breast to lung metastasis. | [8][9] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-metastatic effects by inhibiting the TGF-β signaling pathway, which plays a crucial role in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.
Caption: this compound inhibits ALK5, blocking Smad2/3 phosphorylation and subsequent nuclear translocation, thereby suppressing EMT and metastasis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a basis for reproducibility.
In Vitro Wound Healing Assay
-
Cell Culture: NMuMG (mouse mammary epithelial) cells are cultured to confluence in a 6-well plate.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing TGF-β1 (to induce migration) and varying concentrations of this compound or a vehicle control.
-
Imaging: The wound closure is monitored and photographed at 0 and 24 hours.
-
Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.[5][6]
In Vivo Orthotopic Xenograft Model
-
Cell Implantation: 4T1 breast cancer cells are injected into the mammary fat pad of female Balb/c mice.
-
Tumor Growth: Primary tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with this compound (e.g., administered orally) or a vehicle control.
-
Metastasis Assessment: After a set period, the mice are euthanized, and their lungs are harvested.
-
Quantification: The number of metastatic nodules on the lung surface is counted, often after staining with India ink to improve contrast.[7]
Caption: Workflow for assessing the in vivo anti-metastatic efficacy of this compound in an orthotopic mouse model.
Conclusion
The anti-metastatic effects of this compound (Vactosertib) are well-documented and consistently reproduced across multiple independent preclinical studies. Its high potency and selectivity for ALK5, leading to the effective inhibition of the TGF-β/Smad pathway and subsequent suppression of EMT and metastasis, position it as a promising therapeutic agent. The detailed experimental protocols provided in the literature offer a solid foundation for further research and validation of its anti-cancer properties. Clinical trials investigating Vactosertib in various cancers are ongoing, further underscoring its potential clinical utility.[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. mct.aacrjournals.org [mct.aacrjournals.org]
- 8. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [radioloncol.com]
- 10. Vactosertib, a novel TGF-β1 type I receptor kinase inhibitor, improves T-cell fitness: a single-arm, phase 1b trial in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of EW-7195 (Vactosertib) Activity in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of EW-7195 and its closely related analog, Vactosertib (EW-7197), across various cancer types. This compound and Vactosertib are potent and selective small molecule inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting ALK5, these compounds block the canonical TGF-β/Smad signaling pathway, a critical driver of tumor progression, metastasis, and immune evasion in many cancers. This guide presents a cross-validation of their activity, supported by experimental data, and compares their performance with other known ALK5 inhibitors.
Comparative Efficacy of ALK5 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound/Vactosertib and other ALK5 inhibitors across different cancer cell lines and tumor models.
In Vitro IC50 Values of ALK5 Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | Breast Cancer | Not Specified | 4.83 | [1] |
| Vactosertib (EW-7197) | Breast Cancer | 4T1 | 12.1 | [2] |
| Breast Cancer | HaCaT (3TP-luc) | 16.5 | [2] | |
| Osteosarcoma | K7, K7M2, mOS493, mOS482, SAOS2, M132 | 800 - 2100 | [3] | |
| Colon Cancer | CT-26 | 20 | [4] | |
| Galunisertib (B1674415) (LY2157299) | Not Specified | Not Specified | 56 | [5] |
| RepSox | Liver Cancer | HepG2 | 23 | [6] |
| Osteosarcoma | HOS | 140,000 | [7] | |
| Osteosarcoma | 143B | 149,300 | [7] |
In Vivo Efficacy of ALK5 Inhibitors
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Breast Cancer | 4T1 orthotopic xenograft | 40 mg/kg, i.p., 3x/week | Inhibition of lung metastasis | [8] |
| Vactosertib (EW-7197) | Breast Cancer | MMTV/c-Neu transgenic mice | 40 mg/kg, p.o., every other day | 60% reduction in lung metastasis | [9] |
| Breast Cancer | 4T1 orthotopic xenograft | 5 or 20 mg/kg, p.o., 5x/week | 53% and 68% decrease in metastatic nodules, respectively | [9] | |
| Osteosarcoma | K7M2-Luc xenograft | 50 mg/kg, p.o., 5 days/week | Significant tumor suppression | [3] | |
| Galunisertib (LY2157299) | Breast Cancer | MX1 xenograft | 75 mg/kg, BID | Significant tumor growth delay | [10] |
| Lung Cancer | Calu6 xenograft | 75 mg/kg, BID | Significant tumor growth delay | [10] | |
| Gastric Cancer | MKN45 and KATOIII xenografts | Dose-dependent | Significant suppression of xenografted tumors | [11] | |
| RepSox | Osteosarcoma | Xenograft model | 5 or 20 mg/kg, i.p., every other day | Marked inhibition of tumor growth | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
ALK5 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 (active)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., casein or a specific peptide)
-
Test compound (e.g., this compound)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by further dilution in kinase assay buffer. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Add the diluted compound or vehicle (DMSO for control) to the wells of a 96-well plate.
-
Add recombinant ALK5 enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be near the Km value for ALK5.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12][13]
Cellular Phospho-Smad2 Western Blot Analysis
This cell-based assay measures the inhibition of TGF-β-induced phosphorylation of Smad2, a key downstream mediator of ALK5.[14][15]
Materials:
-
Cancer cell line of interest (e.g., A549, HaCaT)
-
Cell culture medium and supplements
-
TGF-β1
-
Test compound (e.g., Vactosertib)
-
Lysis buffer
-
Primary antibodies (anti-phospho-Smad2, anti-total-Smad2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and grow to a desired confluency (e.g., 80-90%).
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the phospho-Smad2 levels to total Smad2 and the loading control.[14][15]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Test compound (e.g., Vactosertib) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.[16]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the specified dosing regimen (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition for the treated groups compared to the control group.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: TGF-β/ALK5 signaling pathway and the mechanism of action of this compound/Vactosertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. TGF-β inhibitor RepSox suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
In Vivo Validation of EW-7195's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of EW-7195, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), against other relevant therapeutic alternatives. The information presented is based on available preclinical data and is intended to inform researchers and drug development professionals. A closely related analog, EW-7197, is also discussed to provide a broader context of this class of inhibitors.
Executive Summary
This compound and its analog EW-7197 have demonstrated significant therapeutic potential in preclinical in vivo models of cancer metastasis and fibrosis. By inhibiting the ALK5 kinase, these small molecules effectively block the canonical TGF-β/Smad signaling pathway, a critical driver of epithelial-to-mesenchymal transition (EMT) and fibrogenesis. In vivo studies show that both compounds can inhibit the spread of breast cancer to the lungs in various mouse models. Furthermore, EW-7197 has shown robust anti-fibrotic activity in models of liver, lung, and kidney fibrosis. This guide provides a detailed overview of the experimental data supporting these findings, a comparison with other ALK5 inhibitors, and comprehensive experimental protocols.
Mechanism of Action: Targeting the TGF-β/Smad Pathway
TGF-β signaling plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced stages. A key mechanism through which TGF-β exerts its pro-tumorigenic effects is by inducing EMT, a process that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive properties.
This compound and EW-7197 are ATP-competitive inhibitors of ALK5. By binding to the kinase domain of ALK5, they prevent the phosphorylation and activation of its downstream targets, Smad2 and Smad3. This blockade of Smad phosphorylation inhibits their nuclear translocation and subsequent regulation of target gene expression, ultimately suppressing TGF-β-induced EMT and fibrosis.
Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound/EW-7197.
In Vivo Efficacy in Breast Cancer Metastasis
Both this compound and EW-7197 have been evaluated in preclinical models of breast cancer metastasis, demonstrating their ability to inhibit the spread of cancer cells to the lungs.
Comparative Performance Data
| Compound | Animal Model | Dosage | Key Findings | Quantitative Data | Reference |
| This compound | 4T1 Orthotopic Xenograft (BALB/c mice) | Not Specified | Inhibited lung metastasis. | Data not specified. | [1][2][3] |
| MMTV/c-Neu Transgenic Mice | Not Specified | Inhibited lung metastasis. | Data not specified. | [1][2][3] | |
| EW-7197 | 4T1 Orthotopic Xenograft (BALB/c mice) | 5 mg/kg | Decreased metastatic nodules. | 53% reduction in metastatic nodules. | |
| 20 mg/kg | Decreased metastatic nodules. | 68% reduction in metastatic nodules. | |||
| MMTV/c-Neu Transgenic Mice | 40 mg/kg | Significantly reduced lung metastasis. | 60% reduction based on Csn2 mRNA levels. | ||
| LY2157299 (Comparator) | 4T1 Orthotopic Xenograft (BALB/c mice) | 40 mg/kg | Decreased metastatic nodules. | 33% reduction in metastatic nodules. | |
| 80 mg/kg | Decreased metastatic nodules. | 53% reduction in metastatic nodules. |
Experimental Workflow: Orthotopic Breast Cancer Model
Caption: Workflow for the in vivo assessment of anti-metastatic agents.
In Vivo Efficacy in Fibrosis
EW-7197 has been extensively studied in various animal models of fibrosis, demonstrating its potent anti-fibrotic effects by reducing the accumulation of extracellular matrix (ECM) proteins.
Comparative Performance Data
| Compound | Animal Model | Key Findings | Quantitative Data | Reference |
| EW-7197 | Carbon Tetrachloride (CCl4)-induced Liver Fibrosis (Mice) | Decreased expression of collagen and α-SMA. Extended lifespan. | Dose-dependent inhibition of collagen accumulation. | [4][5] |
| Bile Duct Ligation (BDL)-induced Liver Fibrosis (Rats) | Decreased expression of collagen and α-SMA. Attenuated HIF1α-induced activation of HSCs and EMT. | Treatment with 20 and 40 mg/kg reduced hydroxyproline (B1673980) content by 55.94% and 25.41%, respectively. | [6] | |
| Bleomycin (B88199) (BLM)-induced Pulmonary Fibrosis (Mice) | Decreased expression of collagen and α-SMA. Extended lifespan. | Dose-dependent inhibition of collagen accumulation. | [4][5] | |
| Unilateral Ureteral Obstruction (UUO)-induced Kidney Fibrosis (Mice) | Decreased expression of collagen and α-SMA. | Dose-dependent inhibition of collagen accumulation. | [4][5] | |
| Cisplatin-induced Renal Fibrosis (Mice) | Reduced renal fibrosis by down-regulating TGF-β signaling. | Significantly lower α-SMA expression compared to the fibrosis group. | [7] |
Experimental Workflow: Induced Fibrosis Models
Caption: General workflow for evaluating anti-fibrotic therapies in vivo.
Detailed Experimental Protocols
4T1 Orthotopic Xenograft Model for Breast Cancer Metastasis
-
Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 4T1 cells (e.g., 1 x 10^5 cells in 50 µL of PBS) is injected into the mammary fat pad.
-
Treatment: Once tumors are palpable or have reached a certain size, mice are randomized into treatment and control groups. This compound, EW-7197, or comparator compounds are typically administered orally.
-
Monitoring: Primary tumor growth is monitored by caliper measurements. Animal body weight and general health are observed regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and lungs are harvested. The number of metastatic nodules on the lung surface is counted. Tissues can be further processed for histological analysis (e.g., H&E staining) and biomarker assessment (e.g., immunohistochemistry for EMT markers).
MMTV/c-Neu Transgenic Mouse Model of Spontaneous Breast Cancer
-
Animal Model: FVB/N-Tg(MMTVneu)202Mul/J transgenic mice, which spontaneously develop mammary tumors due to the expression of the rat c-neu oncogene, are used.
-
Tumor Development: Tumors arise spontaneously in these mice.
-
Treatment: Treatment with the investigational drug or vehicle is initiated at a predefined age or upon tumor detection.
-
Monitoring and Endpoint Analysis: Similar to the xenograft model, tumor progression and lung metastasis are monitored and analyzed.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Induction: Liver fibrosis is induced in mice or rats by intraperitoneal injection of CCl4 (e.g., 0.5-1 mL/kg body weight, diluted in corn oil) twice a week for several weeks (e.g., 4-8 weeks).
-
Treatment: The therapeutic agent is administered, often starting after the initial CCl4 injections to model a therapeutic intervention.
-
Endpoint Analysis: Animals are sacrificed, and liver tissues are collected. Fibrosis is assessed by histological staining (e.g., Masson's trichrome, Sirius Red) to visualize collagen deposition. Levels of fibrosis markers such as α-SMA and collagen I are quantified by immunohistochemistry, western blotting, or RT-qPCR.
Bleomycin (BLM)-Induced Pulmonary Fibrosis Model
-
Induction: A single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) is administered to mice to induce lung injury and subsequent fibrosis.
-
Treatment: The test compound is typically administered daily or on a set schedule following bleomycin instillation.
-
Endpoint Analysis: Lungs are harvested at a specific time point (e.g., 14 or 21 days post-bleomycin). Fibrosis is evaluated by measuring lung collagen content (e.g., Sircol assay), histological analysis (e.g., Ashcroft scoring of H&E or Masson's trichrome stained sections), and analysis of fibrotic markers.
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis Model
-
Induction: Mice undergo surgery to ligate the left ureter, causing obstruction and leading to progressive tubulointerstitial fibrosis in the obstructed kidney.
-
Treatment: The therapeutic agent is administered throughout the post-operative period.
-
Endpoint Analysis: Kidneys are harvested at various time points (e.g., 7, 14, or 21 days) after UUO surgery. The degree of fibrosis is assessed by histological staining for collagen and immunohistochemistry for α-SMA and other relevant markers.
Conclusion
The in vivo data strongly support the therapeutic potential of this compound and its analog EW-7197 in oncology and fibrotic diseases. Their targeted inhibition of the ALK5/Smad pathway provides a sound mechanistic basis for their anti-metastatic and anti-fibrotic effects. The comparative data for EW-7197 suggests a potent activity profile, warranting further investigation and development. This guide provides a foundational overview for researchers to design and interpret further preclinical studies and to contextualize the potential of this class of inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. EW-7197 inhibits hepatic, renal, and pulmonary fibrosis by blocking TGF-β/Smad and ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. karger.com [karger.com]
- 7. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for EW-7195
For researchers and drug development professionals, the proper handling and disposal of chemical compounds like EW-7195 are critical for maintaining laboratory safety and environmental integrity. This document provides a comprehensive guide to the proper disposal procedures for this compound, a potent and selective ALK5 inhibitor. Adherence to these guidelines is essential for mitigating risks and ensuring compliance with regulatory standards.
Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-((4-([1][2]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile | [3] |
| Molecular Formula | C29H22N8 | N/A |
| Molecular Weight | 498.55 g/mol | N/A |
| Mechanism of Action | Potent and selective inhibitor of ALK5 (TGFβR1) kinase | [1][2][4] |
| IC50 | 4.83 nM for ALK5 | [1][2][4] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) | [1] |
Proper Disposal Protocol for this compound
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
-
Original Containers: Whenever possible, leave the chemical waste in its original container.
-
No Mixing: Do not mix this compound waste with other chemical waste streams.
-
Solid Waste: Collect any solid waste, such as contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., unused solutions, cell culture media) in a separate, sealed, and clearly labeled hazardous waste container.
Step 3: Labeling and Storage
Properly label all waste containers to ensure clear identification and safe handling.
-
Clear Labeling: Affix a hazardous waste tag to the container that includes the chemical name ("this compound"), concentration, and any known hazards.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department.
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[5]
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's protocol.
Experimental Protocol: Inhibition of TGF-β1-Induced Smad2 Phosphorylation
The following is a representative protocol for an in vitro experiment to assess the inhibitory effect of this compound on the TGF-β signaling pathway, based on methodologies described in the literature.[1][3]
Objective: To determine the efficacy of this compound in inhibiting the TGF-β1-induced phosphorylation of Smad2 in mammary epithelial cells.
Materials:
-
Mammary epithelial cell line (e.g., NMuMG)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Primary antibodies: anti-phospho-Smad2, anti-total-Smad2
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Plate mammary epithelial cells in a multi-well plate and grow to the desired confluency in complete medium.
-
Serum Starvation: Prior to treatment, serum-starve the cells for a specified period (e.g., 2-4 hours) to reduce basal signaling.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM) or vehicle (DMSO) for a designated pre-incubation time (e.g., 1.5 hours).[1]
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) to induce Smad2 phosphorylation. A negative control group should remain unstimulated.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer to extract total protein.
-
Western Blotting:
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Smad2.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot to visualize the protein bands.
-
Strip the membrane and re-probe with an antibody against total Smad2 to normalize the data.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated Smad2 relative to the total Smad2.
Visualizing the Mechanism of Action of this compound
The following diagram illustrates the TGF-β signaling pathway and the inhibitory action of this compound.
Caption: TGF-β signaling pathway and the inhibitory effect of this compound on ALK5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Personal protective equipment for handling EW-7195
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of EW-7195. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Compound Information
This compound is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). It plays a crucial role in research related to cancer and fibrosis by blocking the canonical TGF-β signaling pathway.
| Property | Value | Source |
| IUPAC Name | 3-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile | [4] |
| Molecular Formula | C₂₃H₁₈N₈ | [4] |
| Molecular Weight | 406.45 g/mol | [4] |
| CAS Number | 1352609-28-9 | |
| Appearance | Solid powder | [4] |
| Solubility | 10 mM in DMSO | [4] |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, standard laboratory precautions for handling potent small molecule inhibitors should be strictly followed.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety Glasses | With side shields |
| Body Protection | Laboratory Coat | Standard |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood. |
Operational Plan: Handling and Storage
Handling
-
Weighing and Aliquoting: Always handle the solid form of this compound within a chemical fume hood to prevent inhalation of the powder.
-
Solution Preparation: this compound is soluble in DMSO at 10 mM.[4] Prepare stock solutions in a fume hood. For cell-based assays, further dilutions should be made with appropriate cell culture media.
-
Avoid Contamination: Use sterile techniques when preparing solutions for biological experiments.
Storage
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 12 months |
| 4°C | Up to 6 months | |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Disposal Plan
As a potent kinase inhibitor, this compound and any materials contaminated with it should be treated as hazardous waste.
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all federal, state, and local regulations.[1][5][6][7][8] Do not dispose of this compound down the drain.
Signaling Pathway and Experimental Workflow
TGF-β Signaling Pathway Inhibition by this compound
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound. TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5). Activated ALK5 phosphorylates SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene transcription. This compound directly inhibits the kinase activity of ALK5, thereby blocking downstream signaling.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro ALK5 Kinase Assay
The following diagram outlines a typical workflow for an in vitro biochemical assay to determine the inhibitory activity of this compound on ALK5.
Caption: General experimental workflow for an in vitro ALK5 kinase assay.
Experimental Protocol: In Vitro ALK5 Kinase Inhibition Assay
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against ALK5 kinase. This is adapted from a generic kinase assay protocol.
Materials
-
Recombinant human ALK5 (TGFβR1) kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound
-
DMSO
-
Assay plates (e.g., white, opaque 384-well plates)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Plate reader capable of measuring luminescence
Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.
-
Further dilute the inhibitor solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Prepare solutions of recombinant ALK5 enzyme, substrate, and ATP in kinase assay buffer at the required concentrations.
-
-
Assay Protocol:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the diluted ALK5 enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Stop the reaction and detect the kinase activity using a luminescence-based kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a reagent to convert the ADP produced into a luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and a "no enzyme" or high concentration inhibitor control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Inhibition of TGF-β Signaling Promotes Human Pancreatic β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 8. promega.com [promega.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
